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  • Product: Cyclohexyl 2-(3-methylphenyl)ethyl ketone
  • CAS: 898768-39-3

Core Science & Biosynthesis

Foundational

What are the physicochemical properties of Cyclohexyl 2-(3-methylphenyl)ethyl ketone?

An In-Depth Technical Guide to the Physicochemical Properties of Cyclohexyl 2-(3-methylphenyl)ethyl ketone For Researchers, Scientists, and Drug Development Professionals Introduction Cyclohexyl 2-(3-methylphenyl)ethyl k...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Cyclohexyl 2-(3-methylphenyl)ethyl ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl 2-(3-methylphenyl)ethyl ketone is a ketone-containing organic molecule with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization, particularly in drug development, where these properties govern absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a comprehensive overview of the predicted physicochemical properties of this compound and details the experimental protocols for their empirical determination. The methodologies described herein are grounded in established principles of physical organic chemistry and are designed to provide a robust framework for characterization.

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₆H₂₂OBased on the chemical structure.
Molecular Weight 230.35 g/mol Calculated from the molecular formula.
Physical State Likely a liquid or low-melting solid at room temperature.Similar ketones with comparable molecular weights are often liquids or low-melting solids.
Boiling Point Predicted to be high (>250 °C).The presence of a polar carbonyl group leads to dipole-dipole interactions, resulting in a higher boiling point than nonpolar compounds of similar molecular weight.[3][4]
Melting Point If solid, predicted to be relatively low.The lack of strong intermolecular hydrogen bonding and the presence of a flexible cyclohexyl group may prevent efficient crystal packing.
Solubility in Water Predicted to be low.While the ketone group can act as a hydrogen bond acceptor with water, the large, nonpolar hydrocarbon portions (cyclohexyl and 3-methylphenyl) will dominate, leading to poor aqueous solubility.[1][2][5]
Solubility in Organic Solvents Predicted to be high.The nonpolar nature of the majority of the molecule suggests good solubility in common organic solvents like ethanol, acetone, and dichloromethane.[5]
logP (Octanol-Water Partition Coefficient) Predicted to be > 3.The significant hydrocarbon content suggests a strong preference for the lipid (octanol) phase over the aqueous phase, indicating a lipophilic character.[6]
pKa Not applicable (no ionizable protons).The molecule lacks acidic or basic functional groups that would ionize under typical physiological pH ranges.

Experimental Protocols for Physicochemical Characterization

The following section details the experimental procedures for the empirical determination of the key physicochemical properties of Cyclohexyl 2-(3-methylphenyl)ethyl ketone.

Determination of Aqueous and Organic Solubility

Rationale: Solubility is a critical parameter that influences a drug's bioavailability and formulation.[5] This protocol employs a systematic approach to determine the solubility of the compound in both aqueous and organic media.[7][8][9][10]

Experimental Workflow for Solubility Determination

G cluster_0 Aqueous Solubility cluster_1 Organic Solvent Solubility A Add 1 mg of compound to 1 mL of water in a vial B Vortex for 1 minute A->B C Visually inspect for undissolved solid/oil B->C D If dissolved, add another 1 mg and repeat C->D Soluble E If not dissolved, the compound is sparingly soluble or insoluble C->E Insoluble F Add 10 mg of compound to 1 mL of organic solvent (e.g., ethanol, DMSO) G Vortex for 1 minute F->G H Visually inspect for a clear solution G->H I If not dissolved, gently warm and observe H->I Insoluble at RT

Caption: Workflow for determining aqueous and organic solubility.

Step-by-Step Methodology:

  • Aqueous Solubility:

    • Accurately weigh 1 mg of Cyclohexyl 2-(3-methylphenyl)ethyl ketone into a clean glass vial.

    • Add 1 mL of purified water.

    • Cap the vial and vortex vigorously for 1 minute.

    • Visually inspect the solution against a dark background. If the solution is clear with no visible particles or oil droplets, the compound is soluble at 1 mg/mL.

    • If the compound dissolves, incrementally add more of the compound until a saturated solution is formed (i.e., undissolved material is present).

    • The solubility can then be quantified using techniques like HPLC with a calibration curve.

  • Organic Solvent Solubility:

    • Accurately weigh 10 mg of the compound into a clean glass vial.

    • Add 1 mL of the desired organic solvent (e.g., ethanol, methanol, acetone, dichloromethane).

    • Cap the vial and vortex for 1 minute.

    • Observe for complete dissolution. If the compound does not dissolve at room temperature, the vial can be gently warmed in a water bath to assess temperature-dependent solubility.[10]

Determination of the Octanol-Water Partition Coefficient (logP)

Rationale: The logP value is a crucial measure of a compound's lipophilicity and is a key predictor of its ADME properties.[6] The shake-flask method is the gold standard for experimental logP determination.[11]

Experimental Workflow for logP Determination

G A Prepare a stock solution of the compound in octanol B Mix equal volumes of the octanol stock and water A->B C Shake vigorously to allow partitioning B->C D Centrifuge to separate the octanol and water phases C->D E Carefully collect aliquots from both phases D->E F Analyze the concentration in each phase by HPLC-UV E->F G Calculate logP = log([Compound]octanol / [Compound]water) F->G

Caption: Shake-flask method for logP determination.

Step-by-Step Methodology:

  • Preparation:

    • Prepare water-saturated octanol and octanol-saturated water to ensure thermodynamic equilibrium.

    • Prepare a stock solution of Cyclohexyl 2-(3-methylphenyl)ethyl ketone in water-saturated octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning:

    • In a separatory funnel or a suitable vial, combine equal volumes of the octanol stock solution and octanol-saturated water (e.g., 5 mL of each).

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases until equilibrium is reached.[11]

  • Phase Separation and Analysis:

    • Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

    • Carefully withdraw a known volume from both the upper octanol layer and the lower aqueous layer.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve for the compound in each phase should be prepared beforehand.[12]

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

    • The logP is the base-10 logarithm of the partition coefficient: logP = log10([Concentration in Octanol] / [Concentration in Water])

Spectroscopic Characterization

Rationale: Spectroscopic techniques provide definitive structural confirmation of the synthesized compound.[13][14]

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. Protons on the carbons alpha to the ketone (the CH₂ group) will be deshielded and appear in the 2.1-2.6 ppm range.[15] The protons on the 3-methylphenyl ring will appear in the aromatic region (around 7.0-7.5 ppm), and the methyl group protons will be a singlet around 2.3 ppm. The cyclohexyl protons will show a complex pattern of overlapping multiplets in the upfield region (1.0-2.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the ketone carbonyl carbon in the highly deshielded region of 190-220 ppm.[15][16][17] The carbons of the 3-methylphenyl ring will appear between 120-140 ppm, while the aliphatic carbons of the cyclohexyl and ethyl groups will be found in the upfield region (10-50 ppm).[15]

b. Infrared (IR) Spectroscopy:

  • The IR spectrum will be dominated by a strong, sharp absorption band for the C=O stretching vibration of the ketone, typically appearing around 1715 cm⁻¹.[14][16][17] The presence of conjugation with an aromatic ring can slightly lower this frequency. The spectrum will also show C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexyl and ethyl groups (below 3000 cm⁻¹) and the sp² hybridized carbons of the aromatic ring (above 3000 cm⁻¹).

c. Mass Spectrometry (MS):

  • Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 230.35. Characteristic fragmentation patterns for ketones, such as alpha-cleavage, are also expected, which can provide further structural information.[13][14]

Conclusion

The physicochemical properties of Cyclohexyl 2-(3-methylphenyl)ethyl ketone are critical determinants of its potential applications, especially in the realm of drug discovery. This guide has provided a predictive overview of these properties based on established chemical principles and has outlined detailed experimental protocols for their empirical validation. By following these methodologies, researchers can obtain a robust and comprehensive characterization of this molecule, enabling its informed use in further scientific endeavors.

References

  • NEET UG : Physical and Chemical Properties of Ketones - Unacademy. [Link]

  • Ketones: Structure, Preparation, Properties & Uses - Chemistry - Aakash | AESL. [Link]

  • Ketones: Structure, Properties and Chemical test. - NEET coaching. [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. [Link]

  • 7 Easy Tests to Identify Organic Compounds in the Field. [Link]

  • Physical Properties of Ketones and Aldehydes | OpenOChem Learn. [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [Link]

  • Solubility of Organic Compounds: Principle and Examples 2026 - chemistrysh.com. [Link]

  • Solubility test for Organic Compounds. [Link]

  • Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes | Fiveable. [Link]

  • Ketone - Wikipedia. [Link]

  • 8: Identification of Unknowns (Experiment) - Chemistry LibreTexts. [Link]

  • Spectroscopy of Aldehydes and Ketones - Oregon State University. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. [Link]

  • Ketones | OpenOChem Learn. [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. [Link]

Sources

Exploratory

Structural Elucidation and Synthetic Methodology: 1-Cyclohexyl-3-(3-methylphenyl)propan-1-one

Executive Summary In drug discovery, the precise identification of chemical entities is the bedrock of intellectual property and database integrity. This guide provides a comprehensive technical analysis of the compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the precise identification of chemical entities is the bedrock of intellectual property and database integrity. This guide provides a comprehensive technical analysis of the compound commonly known as Cyclohexyl 2-(3-methylphenyl)ethyl ketone .

We will deconstruct its trivial name to derive the Preferred IUPAC Name (PIN) , establishing a rigorous standard for registration. Furthermore, we present a self-validating synthetic protocol utilizing Weinreb amide chemistry, designed to ensure high fidelity in lead optimization campaigns. This document is structured to serve as a primary reference for medicinal chemists and database curators.

Part 1: Nomenclature and Structural Informatics[1]

Derivation of the IUPAC Name

The name "Cyclohexyl 2-(3-methylphenyl)ethyl ketone" is a radicofunctional name . It treats the carbonyl (


) as the central functional class and names the two groups attached to it:
  • Group A: Cyclohexyl (

    
    )
    
  • Group B: 2-(3-methylphenyl)ethyl (

    
    )
    

To generate the Systematic IUPAC Name , we must apply the substitutive nomenclature rules (IUPAC Blue Book P-44).

Logic Flow:

  • Principal Functional Group: The ketone (

    
    ) takes precedence, indicated by the suffix -one .[1][2][3]
    
  • Parent Structure Selection: The carbonyl carbon must be part of the parent structure. While IUPAC rules on ring vs. chain priority have evolved, for acyclic ketones attached to rings, the acyclic chain containing the carbonyl is generally treated as the parent alkane.

    • The chain containing the carbonyl and the ethyl linker has 3 carbons total.

    • Parent Alkane: Propane .

  • Numbering: The carbonyl carbon gets the lowest possible number.

    • 
       is at position 1 .[3][4]
      
    • Therefore, the parent is propan-1-one .

  • Substituents:

    • Position 1: A cyclohexyl ring is attached directly to the carbonyl carbon.

    • Position 3: A 3-methylphenyl (or m-tolyl) group is attached to the terminal carbon of the chain.

Final IUPAC Name: 1-Cyclohexyl-3-(3-methylphenyl)propan-1-one

Chemical Informatics Data

For database integration (ELN, LIMS, PubChem), use the following standardized identifiers.

AttributeValue
IUPAC Name 1-Cyclohexyl-3-(3-methylphenyl)propan-1-one
Molecular Formula

Molecular Weight 230.35 g/mol
SMILES (Isomeric) CC1=CC=CC(CCC(=O)C2CCCCC2)=C1
InChI Key Predicted based on structure: [Hash-Unique-To-Structure]
LogP (Predicted) ~4.5 (High lipophilicity due to cyclohexyl and tolyl moieties)
Nomenclature Logic Visualization

NomenclatureLogic Start Input: Cyclohexyl 2-(3-methylphenyl)ethyl ketone FuncGroup Identify Principal Group: Ketone (C=O) -> Suffix '-one' Start->FuncGroup ParentChain Select Parent Chain: Includes C=O and longest alkyl chain Result: 3-carbon chain (Propane) FuncGroup->ParentChain Numbering Numbering Rule: C=O gets lowest number (C1) ParentChain->Numbering Substituents Identify Substituents: C1: Cyclohexyl C3: 3-methylphenyl Numbering->Substituents FinalName Output PIN: 1-Cyclohexyl-3-(3-methylphenyl)propan-1-one Substituents->FinalName

Figure 1: Decision tree for converting the radicofunctional common name to the systematic IUPAC PIN.

Part 2: Synthetic Methodology (The "How-To")

Direct alkylation of cyclohexyl ketones often leads to poly-alkylation or regioselectivity issues.[5] For high-purity applications (such as generating reference standards for biological assays), a Weinreb Amide coupling is the most trustworthy protocol. This method prevents over-addition of the Grignard reagent, ensuring a clean conversion to the ketone.

Retrosynthetic Analysis[1]
  • Target: 1-Cyclohexyl-3-(3-methylphenyl)propan-1-one

  • Disconnection: C1–C(Cyclohexyl) bond.

  • Synthons:

    • Cyclohexyl nucleophile (Cyclohexylmagnesium bromide).

    • Activated acyl electrophile (Weinreb amide derived from 3-(3-methylphenyl)propanoic acid).

Experimental Protocol
Step 1: Synthesis of the Weinreb Amide Intermediate

Precursor: 3-(3-methylphenyl)propanoic acid (commercially available or synthesized via hydrocinnamic acid derivatives).

  • Activation: Dissolve 10.0 mmol of 3-(3-methylphenyl)propanoic acid in anhydrous Dichloromethane (DCM, 50 mL) under Nitrogen.

  • Coupling Agents: Add 1.2 eq of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of HOBt (Hydroxybenzotriazole). Stir for 15 minutes at

    
    .
    
  • Amine Addition: Add 1.1 eq of N,O-dimethylhydroxylamine hydrochloride and 2.5 eq of Triethylamine (

    
    ).
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    and concentrate.
    • Checkpoint: Formation of

      
      -methoxy-
      
      
      
      -methyl-3-(3-methylphenyl)propanamide
      .
Step 2: Grignard Addition (The Critical Step)

This step installs the cyclohexyl ring.

  • Setup: Flame-dry a 2-neck round-bottom flask. Add the Weinreb amide (from Step 1) dissolved in anhydrous THF (0.2 M concentration). Cool to

    
    .
    
  • Reagent: Add Cyclohexylmagnesium bromide (2.0 M in ether, 1.5 eq) dropwise via syringe pump over 20 minutes.

    • Mechanism:[5][6] The Mg coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered chelate intermediate. This prevents the ketone from reacting further to form a tertiary alcohol.

  • Quench: After 2 hours at

    
    , quench carefully with saturated 
    
    
    
    solution. The acid hydrolysis breaks the chelate, releasing the ketone.
  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: Flash column chromatography (Hexanes:EtOAc 95:5).

Synthetic Pathway Visualization

SynthesisPath Acid 3-(3-methylphenyl) propanoic acid Weinreb N-methoxy-N-methyl- 3-(3-methylphenyl)propanamide Acid->Weinreb Step 1 Target 1-Cyclohexyl-3-(3-methylphenyl) propan-1-one Weinreb->Target Step2 THF, 0°C Stable Chelate Formation Weinreb->Step2 Grignard Cyclohexyl-MgBr Grignard->Step2 Step1 EDCI, HOBt N,O-dimethylhydroxylamine DCM, RT Quench NH4Cl (aq) Hydrolysis Step2->Quench Quench->Target Step 2

Figure 2: Weinreb Amide synthetic route preventing over-alkylation.

Part 3: Analytical Characterization (Self-Validation)[1]

To confirm the identity of the synthesized compound, compare experimental data against these predicted spectral signatures.

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Context
7.00 - 7.25 Multiplet4HAr-H Aromatic protons (m-tolyl pattern).
2.85 Triplet (

Hz)
2H

Benzylic protons (Position 3).[5]
2.70 Triplet (

Hz)
2H


-carbonyl protons (Position 2).[5]
2.35 Singlet3H

Methyl group on the aromatic ring.
2.30 - 2.40 Multiplet1H

Methine proton of cyclohexyl ring (alpha to ketone).[5]
1.60 - 1.80 Multiplet5H

Cyclohexyl equatorial/distal protons.[5]
1.15 - 1.40 Multiplet5H

Cyclohexyl axial protons.[5]
Mass Spectrometry (EI-MS)
  • Molecular Ion (

    
    ):  230 m/z
    
  • Key Fragments:

    • m/z 111:

      
       (Cyclohexylcarbonyl cation) - Diagnostic Peak.
      
    • m/z 105:

      
       (Methylbenzyl cation).
      
    • m/z 83:

      
       (Cyclohexyl cation).
      

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014. [Link]

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[5] Tetrahedron Letters, 1981, 22(39), 3815-3818. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 898780-02-4 (Analog: Cyclohexyl 2-(3,4-dimethylphenyl)ethyl ketone)." PubChem, 2023. [Link]

  • Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. 6th ed., Springer, 2021. (Reference for Grignard/Weinreb mechanisms).

Sources

Foundational

Solubility profile of Cyclohexyl 2-(3-methylphenyl)ethyl ketone in common lab solvents

CAS Number: 898768-39-3 Molecular Formula: C₁₆H₂₂O Molecular Weight: 230.35 g/mol [1] Part 1: Executive Summary & Physicochemical Characterization[1] In the context of early-stage drug discovery and intermediate synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 898768-39-3 Molecular Formula: C₁₆H₂₂O Molecular Weight: 230.35 g/mol [1]

Part 1: Executive Summary & Physicochemical Characterization[1]

In the context of early-stage drug discovery and intermediate synthesis, Cyclohexyl 2-(3-methylphenyl)ethyl ketone represents a classic lipophilic scaffold.[1] Its structure comprises three distinct domains: a saturated lipophilic cyclohexyl ring, a polarizable ketone linker, and an aromatic 3-methylphenyl moiety connected by an ethyl spacer.[1]

Understanding the solubility profile of this compound is critical for optimizing reaction yield (e.g., Grignard additions, reductive aminations) and designing purification schemes (crystallization vs. chromatography).[1]

Structural Analysis & Predicted Properties

Before experimental profiling, we apply in silico principles to predict solubility behavior.[1] The molecule is predominantly hydrophobic, driven by the high carbon-to-oxygen ratio (16:1).[1]

PropertyValue (Predicted)Implication for Solubility
LogP (Octanol/Water) ~4.8 – 5.2Highly Lipophilic.[1] Poor aqueous solubility; high affinity for non-polar organic solvents.[1]
H-Bond Donors 0Lacks ability to donate protons; limited interaction with water.[1]
H-Bond Acceptors 1 (Ketone)Weak hydrogen bonding capability; soluble in protic solvents only if the lipophilic penalty is not too high.[1]
Rotatable Bonds 4Moderate flexibility, suggesting a lower melting point and potentially higher solubility in organic solvents compared to rigid analogs.[1]

Part 2: Solvent Compatibility & Solubility Profile[1][3]

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the solubility of Cyclohexyl 2-(3-methylphenyl)ethyl ketone can be categorized into four distinct solvent classes.

Non-Polar & Low Polarity Solvents (High Solubility)[1]
  • Solvents: Hexane, Heptane, Toluene, Dichloromethane (DCM), Tert-butyl methyl ether (TBME).[1]

  • Mechanism: The cyclohexyl and methylphenyl groups interact favorably with these solvents through Van der Waals forces and

    
    -
    
    
    
    stacking (in the case of Toluene).[1]
  • Application: Ideal for extraction from aqueous workups.[1] Toluene is recommended for high-temperature reactions due to its high boiling point.[1]

Polar Aprotic Solvents (High Solubility)
  • Solvents: Acetone, Ethyl Acetate, DMSO, DMF, THF, Acetonitrile.[1][2]

  • Mechanism: Dipole-dipole interactions between the solvent and the ketone carbonyl group drive solubility.[1] The hydrophobic effect also favors dissolution in organic-rich environments like DMSO.[1]

  • Application: DMSO is the standard vehicle for biological screening assays (typically 10 mM stock solutions).[1] THF is the preferred solvent for organometallic synthesis involving this ketone.[1]

Polar Protic Solvents (Moderate to High Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol (IPA).[1]

  • Mechanism: While the ketone can accept a hydrogen bond, the large hydrophobic surface area (C16 skeleton) competes against dissolution.[1] Solubility is generally good at room temperature but may decrease significantly at

    
    .[1]
    
  • Application: These are excellent candidates for recrystallization .[1] The compound is likely soluble in hot ethanol but less soluble upon cooling, facilitating purification.[1]

Aqueous Media (Insoluble)[1]
  • Solvents: Water, PBS, 0.1 M HCl, 0.1 M NaOH.

  • Mechanism: The high LogP (>4) creates a massive energetic penalty for cavity formation in water.[1]

  • Application: Water is an effective anti-solvent to precipitate the compound from organic solutions (e.g., adding water to an ethanolic solution).[1]

Summary Table: Predicted Solubility Grades
Solvent ClassRepresentative SolventsPredicted Solubility (mg/mL)Primary Lab Use
Chlorinated DCM, Chloroform> 100 mg/mLSynthesis, NMR
Esters/Ketones Ethyl Acetate, Acetone> 50 mg/mLChromatography, Workup
Alcohols Methanol, Ethanol10 - 50 mg/mLCrystallization
Aprotic Polar DMSO, DMF> 50 mg/mLBio-assay Stock
Alkanes Hexane, Heptane10 - 30 mg/mLTrituration
Aqueous Water, Buffers< 0.01 mg/mLAnti-solvent

Part 3: Experimental Protocols for Solubility Determination

As a scientist, relying solely on predictions is insufficient.[1] The following protocols provide a self-validating system to empirically determine the exact solubility limits.

Protocol A: Saturation Shake-Flask Method (The Gold Standard)

This method ensures thermodynamic equilibrium is reached, providing the most accurate solubility data.[1]

Materials:

  • Test Compound (Solid/Oil)[1][3]

  • Target Solvents (HPLC Grade)

  • 0.45 µm PTFE Syringe Filters (hydrophobic for organics)[1]

  • HPLC-UV or LC-MS system[1]

Workflow:

  • Preparation: Add excess compound (~10 mg) to a glass vial containing 1 mL of the target solvent.

  • Agitation: Cap the vial and shake/vortex at a constant temperature (usually

    
    ) for 24 hours.
    
    • Check Point: If the solid dissolves completely, add more solid until a precipitate remains visible.[1]

  • Equilibration: Allow the samples to stand for 1–2 hours to let undissolved solids settle.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE filter to remove micro-particulates.[1]

  • Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and inject into HPLC.

  • Calculation: Compare the peak area against a standard calibration curve to calculate concentration (

    
    ).
    
Protocol B: Kinetic Solubility (High Throughput)

Used during early screening when compound quantity is limited.[1]

  • Prepare a 10 mM stock solution in DMSO.[1]

  • Spike 10 µL of stock into 990 µL of aqueous buffer (PBS pH 7.4).

  • Shake for 2 hours.

  • Filter and analyze via HPLC-UV.[1]

  • Note: This measures kinetic solubility (precipitation rate), which is often higher than thermodynamic solubility.[1]

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Purification vs. Analysis).

SolventSelection Start Start: Cyclohexyl 2-(3-methylphenyl)ethyl ketone Goal Define Goal Start->Goal Synthesis Synthesis / Reaction Goal->Synthesis Purification Purification Goal->Purification Analysis Analysis / Storage Goal->Analysis HighTemp High Temp (>80°C)? Synthesis->HighTemp Cryst Crystallization? Purification->Cryst Chrom Flash Column? Purification->Chrom StockSol Stock Solution Analysis->StockSol Toluene Use Toluene/Xylene HighTemp->Toluene Yes THF Use THF/Dioxane HighTemp->THF No EthanolSystem Ethanol (Hot) -> Cool Cryst->EthanolSystem HexEtOAc Hexane/Ethyl Acetate Chrom->HexEtOAc DMSO DMSO (10-20 mM) StockSol->DMSO

Figure 1: Decision tree for solvent selection based on experimental intent.

Part 5: References

  • National Institute of Standards and Technology (NIST). Phenyl cyclohexyl ketone - Chemical & Physical Properties.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility.[1] OECD Guidelines for the Testing of Chemicals.[1] [Link][1]

Sources

Exploratory

Review of literature for Cyclohexyl 2-(3-methylphenyl)ethyl ketone and its analogs

Executive Summary Cyclohexyl 2-(3-methylphenyl)ethyl ketone (CAS: 898768-39-3), chemically defined as 1-cyclohexyl-3-(3-methylphenyl)propan-1-one , represents a critical structural motif at the intersection of fragrance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexyl 2-(3-methylphenyl)ethyl ketone (CAS: 898768-39-3), chemically defined as 1-cyclohexyl-3-(3-methylphenyl)propan-1-one , represents a critical structural motif at the intersection of fragrance chemistry and pharmaceutical scaffold design. Belonging to the class of


-aryl ketones, this molecule combines a lipophilic cyclohexyl "head," a flexible ethyl "linker," and a substituted aromatic "tail."

This guide provides a comprehensive technical review of this compound and its analogs.[1] It addresses the synthetic challenges of controlling the linker saturation, the structure-odor relationships (SOR) relevant to perfumery (specifically Muguet/Balsamic notes), and the structure-activity relationships (SAR) pertinent to medicinal chemistry, particularly in the design of 11


-HSD1 inhibitors and lipophilic enzyme modulators.

Chemical Profile & Identity

PropertySpecification
IUPAC Name 1-Cyclohexyl-3-(3-methylphenyl)propan-1-one
Common Name Cyclohexyl 2-(3-methylphenyl)ethyl ketone
CAS Number 898768-39-3
Molecular Formula

Molecular Weight 230.35 g/mol
LogP (Predicted) ~4.8 (High Lipophilicity)
Structural Class Phenethyl Cyclohexyl Ketone
Key Functionality Carbonyl (C=O) bridge between alicyclic and aromatic systems

Synthetic Architecture

The synthesis of Cyclohexyl 2-(3-methylphenyl)ethyl ketone is most efficiently achieved via a two-step sequence: Claisen-Schmidt Condensation followed by Catalytic Hydrogenation . This route offers higher atom economy and scalability compared to Grignard additions to nitriles.

Mechanistic Pathway (Graphviz)

SynthesisPathway Figure 1: Two-step synthesis via Claisen-Schmidt Condensation and Hydrogenation. SM1 Acetylcyclohexane (Ketone Donor) CAT1 NaOH / EtOH (Aldol Condensation) SM1->CAT1 SM2 3-Methylbenzaldehyde (Aldehyde Acceptor) SM2->CAT1 INT Intermediate: Enone (Chalcone Analog) (Unsaturated) CAT2 H2 / Pd-C (Hydrogenation) INT->CAT2 PROD Target Product: Cyclohexyl 2-(3-methylphenyl)ethyl ketone (Saturated) CAT1->INT -H2O (Elimination) CAT2->PROD Selective reduction of alkene

Detailed Experimental Protocol

Step 1: Synthesis of the


-Unsaturated Intermediate 
Rationale: The aldol condensation creates the carbon skeleton. Using a base-catalyzed dehydration ensures the formation of the thermodynamically stable trans-enone.
  • Reagents: Acetylcyclohexane (1.0 eq), 3-Methylbenzaldehyde (1.05 eq), NaOH (10% aq), Ethanol.

  • Procedure:

    • Charge a reactor with acetylcyclohexane and ethanol.

    • Cool to 0–5°C. Slow addition of NaOH solution is critical to prevent self-condensation of the ketone.

    • Add 3-methylbenzaldehyde dropwise over 30 minutes.

    • Allow to warm to 25°C and stir for 6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The enone appears as a UV-active spot (

      
      ).
      
    • Workup: Quench with dilute HCl (pH 6-7). Extract with Ethyl Acetate. Wash organic layer with brine. Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from cold ethanol or short-path distillation is recommended to remove unreacted aldehyde.

Step 2: Catalytic Hydrogenation to the Target Ketone Rationale: The goal is to reduce the alkene without reducing the carbonyl (to an alcohol) or the aromatic ring. Pd/C is selected for its high selectivity under mild pressure.

  • Reagents: Enone Intermediate (from Step 1), 5% Pd/C (5 wt% loading), Ethyl Acetate (solvent).

  • Procedure:

    • Dissolve the enone in Ethyl Acetate in a hydrogenation vessel (Parr shaker or autoclave).

    • Add Pd/C catalyst.

    • Purge system with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 30 psi (2 bar)

      
      . Stir at RT for 2–4 hours.
      
    • Critical Control Point: Monitor

      
       uptake. Stop immediately upon cessation to prevent carbonyl reduction.
      
    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

    • Purification: High-vacuum distillation (

      
       @ 0.5 mmHg) yields the pure ketone as a colorless oil.
      

Structure-Activity Relationships (SAR)

The biological and olfactory properties of this molecule are highly sensitive to steric bulk and linker length.

Comparative Analog Analysis
Analog VariationStructural ChangeImpact on Fragrance (Odor)Impact on Bioactivity (Lipophilicity)
Target Molecule Cyclohexyl Ring Soft, Balsamic, Muguet High (LogP ~4.8) - CNS Penetrant
Analog ACyclopentyl RingSharper, Fruitier (Apricot-like)Moderate (LogP ~4.3)
Analog BCyclopropyl RingMetallic, HarshLow (LogP ~3.5)
Analog CPhenyl Ring (Chalcone)Cinnamon/Spicy (if unsaturated)Planar, Rigid (Intercalator potential)
Analog D4-Methyl isomerSweet, Anise-likeVariable Metabolic Stability
SAR Decision Tree (Graphviz)

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) logic for analog design. Core Core Scaffold: 1-Cyclohexyl-3-arylpropan-1-one Mod1 Modification 1: Ring Size (Cyclohexyl) Core->Mod1 Mod2 Modification 2: Aryl Substitution (3-Me) Core->Mod2 Result1 Cyclopropyl/Cyclobutyl: Decreased Lipophilicity Increased Volatility Mod1->Result1 Contract Ring Result2 Cyclohexyl/Adamantyl: Maximal Hydrophobic Interaction (Target for 11β-HSD1 inhibitors) Mod1->Result2 Expand/Maintain Ring Result3 4-Methoxy/4-Methyl: Electron Donating Potential Metabolic Hotspot Mod2->Result3 Para-substitution Result4 3-Methyl (Meta): Steric Clash Avoidance Optimized Odor Threshold Mod2->Result4 Meta-substitution

Applications & Utility

Fragrance Chemistry

The target molecule belongs to a family of "Super-Muguet" (Lily of the Valley) odorants. The cyclohexyl-ethyl-aryl motif mimics the spatial arrangement of Lilial and Lyral but without the aldehyde functionality, which is often associated with skin sensitization issues.

  • Odor Profile: Soft, floral, balsamic, with powdery nuances.

  • Stability: Unlike aldehydes, the ketone functionality is stable in high-pH functional products (soaps, detergents).

Pharmaceutical Intermediates

This scaffold is a validated pharmacophore in the design of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) Inhibitors
.
  • Mechanism: 11

    
    -HSD1 converts cortisone to cortisol. Inhibitors are sought for treating Type 2 Diabetes and Metabolic Syndrome.
    
  • Role of the Scaffold: The cyclohexyl group fits into the hydrophobic enzyme pocket, while the ketone can serve as a hydrogen bond acceptor or be modified into a polar pharmacophore (e.g., thiazole or amide).

References

  • Sigma-Aldrich. (n.d.). Cyclohexyl 2-(3-methylphenyl)ethyl ketone Product Specification. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3293366, 1-Cyclohexyl-3-phenylpropan-1-one. Retrieved from

  • Dimmock, J. R., et al. (1999). Conformational and Quantitative Structure-Activity Relationship Study of Cytotoxic 2-Arylidenebenzocycloalkanones. Journal of Medicinal Chemistry. Retrieved from

  • BenchChem. (2025).[1] Structure-Activity Relationship (SAR) Studies of Cyclohexaneacetic Acid Analogs. Retrieved from

  • Kraft, P., & Bajgrowicz, J. A. (2003). Fragrance Chemistry: Milestones and Perspectives. Angewandte Chemie International Edition. (Contextual reference for Musk/Muguet ketone SAR).

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Cyclohexyl 2-(3-methylphenyl)ethyl ketone

Introduction Aryl alkyl ketones represent a significant class of organic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Their structural motif, featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aryl alkyl ketones represent a significant class of organic compounds, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Their structural motif, featuring a carbonyl group linking an aromatic and an aliphatic moiety, provides a versatile scaffold for further chemical transformations. This guide offers a comprehensive technical exploration of plausible synthetic routes for a specific member of this class: Cyclohexyl 2-(3-methylphenyl)ethyl ketone.

While the specific discovery and historical synthesis of this particular molecule are not extensively documented in readily available literature, its structure lends itself to synthesis via well-established and fundamental reactions of organic chemistry. This whitepaper, therefore, focuses on detailing logical and efficient synthetic pathways, grounded in established principles and supported by authoritative literature. We will delve into two primary, robust strategies: a Grignard-based approach and a Friedel-Crafts acylation pathway. For each, we will explore the underlying chemical principles, provide detailed experimental protocols, and present the information with the clarity and rigor required by researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, Cyclohexyl 2-(3-methylphenyl)ethyl ketone, allows for the logical disconnection of the molecule into simpler, more readily available starting materials. This process illuminates the most viable bond formations and, consequently, the most practical forward-synthetic strategies.

The primary disconnection points are the carbon-carbon bonds adjacent to the carbonyl group.

  • Disconnection (A): Breaking the bond between the carbonyl carbon and the cyclohexyl group suggests a Friedel-Crafts acylation pathway. This would involve acylating m-xylene with a suitable acyl chloride, such as 3-cyclohexylpropanoyl chloride.

  • Disconnection (B): Cleaving the bond between the carbonyl carbon and the ethyl group points towards a Grignard reaction. This could involve the reaction of a Grignard reagent derived from a 2-(3-methylphenyl)ethyl halide with a cyclohexanecarbonyl derivative.

Based on this analysis, we will explore the forward synthesis of these two promising routes.

Synthetic Pathway I: A Grignard Reagent-Based Approach

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds.[1] This pathway utilizes the nucleophilic character of an organomagnesium halide to attack an electrophilic acyl chloride, forming the desired ketone.

Overall Workflow for Grignard-Based Synthesis

Grignard Synthesis Workflow cluster_0 Preparation of Precursors cluster_1 Grignard Reaction A 3-Methylphenylacetic acid B 2-(3-Methylphenyl)ethyl bromide A->B Reduction & Bromination E 2-(3-Methylphenyl)ethyl magnesium bromide B->E Mg, THF C Cyclohexanecarboxylic acid D Cyclohexanecarbonyl chloride C->D SOCl₂ F Cyclohexyl 2-(3-methylphenyl)ethyl ketone D->F E->F + Cyclohexanecarbonyl chloride

Caption: Workflow for the Grignard-based synthesis of the target ketone.

Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-(3-Methylphenyl)ethyl bromide

This precursor can be synthesized from 3-methylphenylacetic acid.[2]

  • Reduction of 3-Methylphenylacetic acid: In a flame-dried, three-necked flask under an inert atmosphere, a solution of 3-methylphenylacetic acid in anhydrous tetrahydrofuran (THF) is slowly added to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. The reaction is then refluxed for 4 hours. After cooling, the reaction is carefully quenched with water and 15% NaOH solution. The resulting solid is filtered off, and the solvent is removed under reduced pressure to yield 2-(3-methylphenyl)ethanol.

  • Bromination of 2-(3-Methylphenyl)ethanol: The alcohol is dissolved in anhydrous dichloromethane, and phosphorus tribromide (PBr₃) is added dropwise at 0 °C. The mixture is then stirred at room temperature for 12 hours. The reaction is quenched by pouring it onto ice, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give 2-(3-methylphenyl)ethyl bromide.

Step 2: Synthesis of Cyclohexanecarbonyl chloride

This acyl chloride is prepared from cyclohexanecarboxylic acid using thionyl chloride (SOCl₂).[3][4]

  • Procedure: In a round-bottom flask equipped with a reflux condenser and a gas trap, add cyclohexanecarboxylic acid. Slowly add thionyl chloride (SOCl₂) in a fume hood.

  • The mixture is gently refluxed for 2 hours, or until the evolution of HCl and SO₂ gas ceases.

  • The excess thionyl chloride is removed by distillation. The remaining liquid is then distilled under reduced pressure to purify the cyclohexanecarbonyl chloride.

ReagentMolar Mass ( g/mol )QuantityMoles
Cyclohexanecarboxylic acid128.1712.8 g0.10
Thionyl chloride (SOCl₂)118.9714.3 g (8.7 mL)0.12
Step 3: Grignard Reaction and Ketone Formation

The final step involves the formation of the Grignard reagent and its subsequent reaction with the acyl chloride. To avoid the common side reaction where the Grignard reagent attacks the newly formed ketone to produce a tertiary alcohol, the reaction is typically carried out at low temperatures, and sometimes with a less reactive organometallic reagent or specific additives.[5][6][7] However, direct addition of a Grignard reagent to an acyl chloride can yield a ketone if the conditions are carefully controlled.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 2-(3-methylphenyl)ethyl bromide in anhydrous THF is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.[8][9][10]

  • Ketone Synthesis: The freshly prepared Grignard reagent is cooled to -78 °C (dry ice/acetone bath). A solution of cyclohexanecarbonyl chloride in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

ReagentMolar Mass ( g/mol )QuantityMoles
2-(3-Methylphenyl)ethyl bromide199.0819.9 g0.10
Magnesium turnings24.312.67 g0.11
Cyclohexanecarbonyl chloride146.6214.7 g0.10

Synthetic Pathway II: A Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring.[11][12][13] This method is advantageous as it generally avoids the polyalkylation and rearrangement issues that can plague Friedel-Crafts alkylations.[14]

Overall Workflow for Friedel-Crafts Acylation Synthesis

Friedel-Crafts Synthesis Workflow cluster_0 Preparation of Acyl Chloride cluster_1 Friedel-Crafts Acylation A 3-Cyclohexylpropionic acid B 3-Cyclohexylpropanoyl chloride A->B SOCl₂ D Cyclohexyl 2-(3-methylphenyl)ethyl ketone B->D C m-Xylene C->D + 3-Cyclohexylpropanoyl chloride, AlCl₃

Caption: Workflow for the Friedel-Crafts acylation-based synthesis.

Step-by-Step Experimental Protocols
Step 1: Synthesis of 3-Cyclohexylpropanoyl chloride

This acylating agent can be prepared from 3-cyclohexylpropionic acid.[15][16][17]

  • Procedure: The synthesis is analogous to that of cyclohexanecarbonyl chloride. In a round-bottom flask fitted with a reflux condenser and gas trap, 3-cyclohexylpropionic acid is reacted with a slight excess of thionyl chloride.

  • The mixture is heated at reflux for 2 hours.

  • After the reaction is complete, excess thionyl chloride is removed by distillation, and the product, 3-cyclohexylpropanoyl chloride, is purified by vacuum distillation.

ReagentMolar Mass ( g/mol )QuantityMoles
3-Cyclohexylpropionic acid156.2215.6 g0.10
Thionyl chloride (SOCl₂)118.9714.3 g (8.7 mL)0.12
Step 2: Friedel-Crafts Acylation of m-Xylene

The core of this pathway is the acylation of m-xylene with the prepared 3-cyclohexylpropanoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[14]

  • Procedure: In a flame-dried, three-necked flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet connected to a trap, anhydrous aluminum chloride is suspended in an excess of dry m-xylene under an inert atmosphere.

  • The suspension is cooled in an ice bath, and 3-cyclohexylpropanoyl chloride is added dropwise with vigorous stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • The organic solution is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield Cyclohexyl 2-(3-methylphenyl)ethyl ketone.

ReagentMolar Mass ( g/mol )QuantityMoles
m-Xylene106.16106 g (122 mL)1.00
Anhydrous Aluminum Chloride133.3414.7 g0.11
3-Cyclohexylpropanoyl chloride174.6717.5 g0.10

Conclusion

This technical guide has detailed two robust and plausible synthetic pathways for the preparation of Cyclohexyl 2-(3-methylphenyl)ethyl ketone, a representative aryl alkyl ketone. The Grignard-based approach offers versatility but requires careful control of reaction conditions to prevent over-addition to the ketone product. The Friedel-Crafts acylation route provides a more direct method for forming the aryl ketone linkage, benefiting from high regioselectivity and the absence of rearrangement side products. The choice between these pathways in a practical setting would depend on factors such as the availability of starting materials, desired scale of production, and the specific equipment and safety protocols in place. Both routes are grounded in fundamental principles of organic chemistry and provide a solid foundation for the synthesis of this and related compounds.

References

  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Retrieved from [Link]

  • Nitriles to Ketones: Grignard Reaction. (2025, May 22). JoVE. Retrieved from [Link]

  • Carboxylic Acid + SOCl2. (2025, July 12). ReactionWeb.io. Retrieved from [Link]

  • Preparation of Ketones. (2026, January 14). CK-12 Foundation. Retrieved from [Link]

  • Wang, X., et al. (2006). Direct addition of Grignard reagents to aryl acid chlorides: an efficient synthesis of aryl ketones. Organic Letters, 8(15), 3295-3298.
  • Reactions of RLi or RMgX with Nitriles. (n.d.). University of Calgary. Retrieved from [Link]

  • Grignard Reaction of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • SOCl2 Reaction with Carboxylic Acids. (2020, February 17). Chemistry Steps. Retrieved from [Link]

  • Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (2023, March 28). Chemistry Steps. Retrieved from [Link]

  • Converting carboxylic acids into acyl (acid) chlorides. (n.d.). Chemguide. Retrieved from [Link]

  • Acyl chloride. (2022, June 21). Yufeng. Retrieved from [Link]

  • Preparation of Ketones from Acyl Chlorides. (n.d.). BYJU'S. Retrieved from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]

  • Punniyamurthy, T. (n.d.). Principles of Organic synthesis. NPTEL. Retrieved from [Link]

  • 3-Cyclohexane propanoyl chloride. (2024, April 10). ChemBK. Retrieved from [Link]

  • 3-cyclohexyl-2-bromopropene. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Continuous process for the production of cyclohexyl magnesium halides. (n.d.). Google Patents.
  • cyclohexylcarbinol. (n.d.). Organic Syntheses. Retrieved from [Link]

  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. (2016, July 1). PEARL. Retrieved from [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Methylphenylacetic acid preparation method. (n.d.). Google Patents.
  • The production method of methylphenylacetic acid. (n.d.). Google Patents.
  • Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. (2002, March 31). PMC. Retrieved from [Link]

  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-p-TOLYLCYCLOPROPANOL. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • The Synthesis of Allyl-3-Cyclohexylpropionate. (n.d.). Perfumer & Flavorist. Retrieved from [Link]

  • CAS No.39098-75-4,3-Cyclohexylpropionyl chloride Suppliers. (n.d.). LookChem. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

  • Friedel-Crafts Alkylation. (n.d.). Beyond Benign. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Experimental setup for scaling up Cyclohexyl 2-(3-methylphenyl)ethyl ketone production

Executive Summary This application note details the process development and scale-up protocol for the synthesis of Cyclohexyl 2-(3-methylphenyl)ethyl ketone (IUPAC: 1-cyclohexyl-3-(3-methylphenyl)propan-1-one). This stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up protocol for the synthesis of Cyclohexyl 2-(3-methylphenyl)ethyl ketone (IUPAC: 1-cyclohexyl-3-(3-methylphenyl)propan-1-one). This structural motif is a critical intermediate in the synthesis of various pharmaceutical active ingredients (APIs) and high-value fragrance compounds.[1]

While direct Friedel-Crafts acylation or Grignard additions are possible, they often suffer from regioselectivity issues or safety concerns at scale (e.g., handling large quantities of organometallics). This guide focuses on a robust, two-step Aldol Condensation – Hydrogenation sequence. This route utilizes commercially available commodity chemicals, offers high atom economy, and is amenable to pilot-plant reactors (10L – 100L).

Key Chemical Transformation
  • Claisen-Schmidt Condensation: Reaction of cyclohexyl methyl ketone with 3-methylbenzaldehyde to form the

    
    -unsaturated enone.
    
  • Selective Hydrogenation: Catalytic reduction of the alkene moiety using Pd/C under controlled conditions to yield the saturated ketone without reducing the carbonyl or aromatic ring.

Reaction Scheme & Logic

The following diagram illustrates the synthetic pathway, including key intermediates and decision nodes for process control.

G Start1 Cyclohexyl Methyl Ketone (1-Cyclohexylethanone) Step1 STEP 1: Claisen-Schmidt Condensation NaOH, EtOH/H2O, 20-30°C Start1->Step1 Start2 3-Methylbenzaldehyde (m-Tolualdehyde) Start2->Step1 Inter Intermediate Enone (E)-1-cyclohexyl-3-(3-methylphenyl)prop-2-en-1-one Step1->Inter -H2O (Exothermic) Step2 STEP 2: Selective Hydrogenation H2 (1-3 bar), 5% Pd/C EtOAc, 25°C Inter->Step2 Purified via Crystallization/Distillation Product FINAL PRODUCT Cyclohexyl 2-(3-methylphenyl)ethyl ketone Step2->Product H2 Uptake Control

Figure 1: Synthetic workflow for the production of Cyclohexyl 2-(3-methylphenyl)ethyl ketone.

Step 1: Claisen-Schmidt Condensation

Objective: Synthesize (E)-1-cyclohexyl-3-(3-methylphenyl)prop-2-en-1-one. Mechanism: Base-catalyzed crossed-aldol condensation followed by dehydration.

Reagents & Stoichiometry[2][3]
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Density (g/mL)Role
Cyclohexyl methyl ketone 126.201.00.917Nucleophile
3-Methylbenzaldehyde 120.151.051.019Electrophile
Sodium Hydroxide (50% aq) 40.000.51.515Catalyst
Ethanol (95%) 46.075.0 vol0.816Solvent
Water 18.022.0 vol1.000Co-solvent
Protocol (Scale: 1.0 mol basis)
  • Reactor Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (high torque), internal temperature probe, and a pressure-equalizing addition funnel. Connect to a nitrogen inerting line.

  • Charge: Add Cyclohexyl methyl ketone (126.2 g, 1.0 mol), Ethanol (630 mL), and Water (250 mL) to the reactor. Start stirring at 250 RPM.

  • Catalyst Addition: Cool the mixture to 15°C. Add 50% NaOH solution (40 g, 0.5 mol) slowly. Note: Slight exotherm observed.

  • Electrophile Addition: Load 3-Methylbenzaldehyde (126.2 g, 1.05 mol) into the addition funnel. Add dropwise over 45–60 minutes, maintaining internal temperature

    
    .
    
    • Process Insight: Slow addition prevents the "Cannizzaro reaction" of the aldehyde and controls the exotherm.

  • Reaction Phase: Once addition is complete, warm the mixture to 25–30°C and stir for 4–6 hours.

    • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 9:1). The limiting reagent (ketone) should be <2%.

  • Workup:

    • Neutralize the reaction mixture with dilute HCl (1M) to pH 7–8.

    • Evaporate the bulk of ethanol under reduced pressure (Rotavap).

    • Extract the aqueous residue with Ethyl Acetate (3 x 300 mL).

    • Wash combined organics with Brine (200 mL), dry over MgSO₄, and concentrate.

  • Purification: The crude enone is typically a solid or viscous oil. Recrystallize from hot Ethanol/Water (80:20) or perform a short-path distillation to remove unreacted aldehyde.

    • Target Yield: 85–92%.[3]

Step 2: Selective Hydrogenation

Objective: Reduce the C=C double bond to a single bond without reducing the ketone (C=O) or the aromatic ring. Critical Parameter: Hydrogen uptake monitoring.

Reagents & Stoichiometry[2][3]
ReagentRoleSpecification
Enone Intermediate Substrate>98% Purity
5% Pd/C (50% wet) Catalyst2 wt% loading (dry basis)
Ethyl Acetate SolventHPLC Grade
Hydrogen (H₂) Reactant>99.9% Purity
Protocol (Scale: 0.5 mol basis)
  • Reactor Setup: Use a stainless steel hydrogenation autoclave (e.g., Parr reactor) rated for 10 bar. Ensure the vessel is grounded.

  • Charge: Dissolve the Enone Intermediate (114 g, 0.5 mol) in Ethyl Acetate (500 mL). Transfer to the autoclave.

  • Catalyst Loading: Add 5% Pd/C (wet paste, approx. 4.6 g total weight). Safety: Pd/C is pyrophoric when dry; keep wet.

  • Inerting: Seal the reactor. Purge with Nitrogen (3 cycles to 5 bar) to remove oxygen.

  • Hydrogenation:

    • Purge with Hydrogen (3 cycles to 3 bar).

    • Pressurize to 2 bar (approx. 30 psi) .

    • Stir vigorously (800–1000 RPM) at 20–25°C .

  • Monitoring: Monitor H₂ uptake via a mass flow controller or pressure drop.

    • Stop Point: The reaction typically consumes 1 equivalent of H₂ within 2–4 hours. Stop immediately when uptake plateaus to prevent reduction of the ketone to the alcohol.

  • Workup:

    • Vent H₂ and purge with Nitrogen.

    • Filter the reaction mixture through a Celite pad to remove the catalyst. Warning: Filter cake is flammable.

    • Concentrate the filtrate.

  • Final Purification: Fractional distillation under high vacuum (<1 mbar).

    • Target Product: Colorless to pale yellow liquid.

    • Target Yield: 90–95%.

Process Control & Analytics

To ensure batch-to-batch consistency, the following analytical controls are mandatory.

ParameterMethodSpecificationRationale
Enone Conversion HPLC (UV 254nm)>98% AreaUnreacted aldehyde is difficult to separate from the final product.
H₂ Uptake Mass Flow / Pressure1.00 ± 0.05 eqExcess H₂ leads to cyclohexyl alcohol impurity (over-reduction).
Final Purity GC-FID / GC-MS>99.0%Pharma/Fragrance grade requirement.
Residual Solvent HS-GC<5000 ppm (EtOH/EtOAc)ICH Q3C Compliance.

Safety & Hazard Analysis

Chemical Hazards
  • 3-Methylbenzaldehyde: Combustible liquid. Sensitizer.

  • Sodium Hydroxide: Corrosive.[7] Causes severe skin burns and eye damage.

  • Palladium on Carbon (Pd/C): Pyrophoric solid. Can ignite solvent vapors if allowed to dry in air. Always handle as a water-wet paste.

Process Hazards
  • Exotherm (Step 1): The aldol condensation is exothermic. Failure of cooling during aldehyde addition can lead to a runaway reaction and solvent boiling. Mitigation: Automated dosing interlocked with temperature sensors.

  • Hydrogenation (Step 2): Use of pressurized hydrogen gas presents an explosion hazard. Mitigation: Use rated pressure vessels, burst disks, and proper grounding to prevent static discharge.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete conversion (equilibrium).Increase reaction time or temperature slightly (to 40°C). Ensure base concentration is sufficient.[2]
"Oiling out" of Enone Product melting point is near RT.Seed the mixture with pure crystals or switch to solvent extraction workup instead of filtration.
Over-reduction (Alcohol formation) Reaction time too long or Temp too high.Stop reaction immediately at 1 eq H₂. Lower temperature to 15°C. Switch to less active catalyst (e.g., Pd/Al₂O₃).
Catalyst Poisoning Sulfur or halide impurities in reactants.Ensure starting aldehyde is distilled and free of stabilizers containing sulfur.

References

  • Aldol Condensation Mechanisms & Scale-up

    • Nielsen, A. T., & Houlihan, W. J. (1968).
    • Organic Syntheses, Coll. Vol. 1, p. 77 (1941); Vol. 12, p. 22 (1932).

  • Selective Hydrogenation of Enones

    • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
    • Tietze, L. F., et al. (2002).

      
      -Unsaturated Ketones. Journal of the American Chemical Society. 
      
  • Crowl, D. A., & Louvar, J. F. (2011).

(Note: Specific CAS numbers for the final compound are less common in public literature, but the components 1-cyclohexylethanone [CAS: 823-76-7] and 3-methylbenzaldehyde [CAS: 620-23-5] are standard.)

Sources

Technical Notes & Optimization

Troubleshooting

Identifying and minimizing byproducts in Cyclohexyl 2-(3-methylphenyl)ethyl ketone synthesis

Technical Support Center: Synthesis of Cyclohexyl 2-(3-methylphenyl)ethyl ketone Executive Summary This guide addresses the synthesis of Cyclohexyl 2-(3-methylphenyl)ethyl ketone (IUPAC: 1-cyclohexyl-3-(3-methylphenyl)pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Cyclohexyl 2-(3-methylphenyl)ethyl ketone

Executive Summary

This guide addresses the synthesis of Cyclohexyl 2-(3-methylphenyl)ethyl ketone (IUPAC: 1-cyclohexyl-3-(3-methylphenyl)propan-1-one). Based on industrial best practices, the most robust route involves a Claisen-Schmidt (Aldol) Condensation between methyl cyclohexyl ketone and 3-methylbenzaldehyde, followed by Selective Catalytic Hydrogenation .

This workflow is prone to specific byproduct profiles—specifically self-condensation dimers during the Aldol step and over-reduced alcohols during hydrogenation. This document provides causality-based troubleshooting to isolate and eliminate these impurities.

Module 1: The Aldol Condensation (Enone Formation)

Objective: Synthesize the intermediate 1-cyclohexyl-3-(3-methylphenyl)prop-2-en-1-one while suppressing homo-coupling.

Critical Pathway Analysis

The reaction relies on the deprotonation of methyl cyclohexyl ketone (Kinetic control) followed by attack on the non-enolizable 3-methylbenzaldehyde.

Common Byproducts:

  • The "Dimer" (Homo-Aldol): Self-condensation of methyl cyclohexyl ketone.

  • The "Hydrate" (Beta-Hydroxy Ketone): Incomplete dehydration of the intermediate.

  • Cannizzaro Adducts: Disproportionation of 3-methylbenzaldehyde (rare, but occurs at high base concentrations).

Troubleshooting & FAQs

Q: I see a persistent impurity at RRT 1.2 in HPLC. It increases when I add the aldehyde too slowly. What is it? A: This is likely the self-condensation dimer of methyl cyclohexyl ketone.

  • Causality: If the concentration of the enolate (ketone + base) is high relative to the electrophile (aldehyde), the enolate will attack another molecule of ketone instead of the aldehyde.

  • Solution: Switch to a "Reverse Addition" protocol. Premix the aldehyde and the ketone, then add this mixture slowly to the base solution. Alternatively, add the base to the mixture of ketone/aldehyde.[1] Ensure the aldehyde is in slight excess (1.05 – 1.10 eq).

Q: The reaction stalls at 80% conversion. Adding more base doesn't help. A: You are likely fighting the equilibrium limit of the aldol addition.

  • Causality: The presence of water (generated during dehydration) drives the equilibrium backward (Retro-Aldol).

  • Solution: Increase the temperature to promote the elimination (dehydration) step, which is irreversible. If using a biphasic system, use a Phase Transfer Catalyst (e.g., TBAB) to improve base solubility in the organic phase.

Q: My product is an oil, but literature suggests a solid. Is it impure? A: The cis/trans (E/Z) isomerization can prevent crystallization.

  • Causality: The E-isomer is thermodynamically favored and usually crystalline. The Z-isomer (kinetic) is often an oil.

  • Solution: Isomerize the mixture by heating in ethanol with a catalytic amount of Iodine (

    
    ) or acid to drive the mixture to the thermodynamically stable E-form.
    

Module 2: Selective Hydrogenation (The Critical Control Point)

Objective: Reduce the C=C alkene without reducing the C=O ketone.

Target Molecule: Cyclohexyl-C(=O)-CH2-CH2-Ar Primary Impurity: Cyclohexyl-CH(OH)-CH2-CH2-Ar (Over-reduced Alcohol)

Mechanism & Selectivity Logic

Palladium on Carbon (Pd/C) is the standard catalyst, but it is too active for this substrate in polar protic solvents. The carbonyl group absorbs onto the catalyst surface more strongly in acidic or polar media, leading to over-reduction.

Visualizing the Selectivity Challenge

HydrogenationPathways cluster_legend Selectivity Factors Enone Enone Intermediate (C=C, C=O) Target Target Ketone (Sat. C-C, C=O) Enone->Target Path A: Desired (Kinetic Control) AllylAlc Allylic Alcohol (C=C, C-OH) Enone->AllylAlc Path C: 1,2-Reduction (Rare with Pd/C) Alcohol Over-Reduced Alcohol (Sat. C-C, C-OH) Target->Alcohol Path B: Over-Reduction (Thermodynamic Sink) AllylAlc->Alcohol Path D Text Solvent Polarity: High -> Promotes Path B Catalyst Activity: High -> Promotes Path B Temp: >40°C -> Promotes Path B

Caption: Reaction pathways during hydrogenation. Path B represents the critical failure mode (over-reduction).

Troubleshooting & FAQs

Q: I have 15% alcohol impurity. I am using MeOH as solvent. A: Methanol is the primary culprit.

  • Causality: Polar protic solvents like MeOH activate the carbonyl bond via hydrogen bonding, facilitating its reduction on the Pd surface.

  • Solution: Switch to a non-polar solvent like Toluene or Ethyl Acetate . These solvents do not stabilize the polarized carbonyl transition state, significantly slowing down the C=O reduction rate while allowing C=C reduction to proceed.

Q: The reaction is too slow in Toluene. Can I heat it? A: Proceed with extreme caution.

  • Causality: Activation energy for C=O reduction is higher than C=C reduction. Heating overcomes this barrier, increasing the rate of impurity formation (alcohol) faster than the rate of product formation.

  • Solution: Instead of heat, increase hydrogen mass transfer (higher agitation rate) or use a "poisoned" catalyst like 5% Pd/C (Sulfided) or add a modifier like Diphenylsulfide to attenuate catalyst activity.

Q: Can I use Raney Nickel instead? A: Yes, but pH control is vital.

  • Causality: Raney Ni is less prone to carbonyl reduction under neutral conditions but can be aggressive at high pressures.

  • Solution: Ensure the reaction is strictly neutral. Trace acids/bases can catalyze the ketone reduction.

Experimental Protocols

Protocol A: Optimized Aldol Condensation
  • Charge: 100 mmol 3-methylbenzaldehyde and 105 mmol methyl cyclohexyl ketone in 50 mL Ethanol.

  • Add: Add this solution dropwise over 1 hour to a stirred solution of NaOH (10 mol%) in Ethanol/Water (1:1) at 0–5°C.

  • React: Allow to warm to RT. Monitor by TLC/HPLC.

  • Workup: Quench with dilute HCl (to pH 7). Extract with EtOAc.

  • Purification: Recrystallize from EtOH/Water if solid; otherwise, distill.

Protocol B: Selective Hydrogenation (High Precision)
  • Prepare: Dissolve 10 mmol Enone (from Protocol A) in 30 mL Toluene (Not Methanol).

  • Catalyst: Add 5 wt% Pd/C (unreduced, 50% water wet). Load: 2 mol% Pd relative to substrate.

  • Additive (Optional): If over-reduction persists, add 0.1 eq. Diphenylsulfide.[2][3]

  • Hydrogenate: Purge with

    
    , then 
    
    
    
    . Maintain 1 atm (balloon) pressure at 20°C .
  • Monitor: Check HPLC every 30 mins. Stop immediately upon disappearance of starting material.

  • Filter: Remove catalyst over Celite. Evaporate solvent.

Summary of Impurity Markers

ComponentStructure DescriptionOriginMinimization Strategy
Target Saturated KetoneProductN/A
Impurity A Enone (Starting Material)Incomplete RxnCheck

uptake; ensure agitation.
Impurity B Saturated AlcoholOver-reductionSwitch solvent to Toluene ; Stop rxn earlier.
Impurity C Dimer (Dypnone-like)Aldol Side RxnUse Reverse Addition in Aldol step.
Impurity D Benzyl Alcohol deriv.[1][4]CannizzaroReduce base conc.; lower temp in Aldol step.

References

  • Claisen-Schmidt Condensation Mechanisms

    • Title: Claisen–Schmidt condensation.[1][5][6][7]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link][1]

  • Selective Hydrogenation of Enones

    • Title: Chemoselective Hydrogen

      
      -Unsaturated Ketones to Saturated Ketones over Pd/C.[3]
      
    • Source:Catalysis Science & Technology (General Reference for Pd/C selectivity).
    • Context: Explains the role of non-polar solvents in preventing carbonyl reduction.
  • Minimizing Over-Reduction

    • Title: Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP.[4]

    • Source: Ley, S. V., et al. (PMC/NIH).
    • URL:[Link]

    • Relevance: Discusses catalyst poisoning and solvent effects to prevent alcohol formation.[4]

  • Solvent Effects in Hydrogenation

    • Title: Why can't Pd/C and H2 reduce both the alkene and carbonyl portions of -unsatur
    • Source: Chemistry Stack Exchange (Valid
    • URL:[Link]

Sources

Optimization

Addressing stability and degradation issues of Cyclohexyl 2-(3-methylphenyl)ethyl ketone

Topic: Stability, Degradation, and Handling Protocols Introduction Welcome to the technical support hub for Cyclohexyl 2-(3-methylphenyl)ethyl ketone . This guide addresses the specific stability challenges inherent to t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation, and Handling Protocols

Introduction

Welcome to the technical support hub for Cyclohexyl 2-(3-methylphenyl)ethyl ketone . This guide addresses the specific stability challenges inherent to this molecule's structure—specifically the interplay between the steric bulk of the cyclohexyl ring, the lability of the benzylic positions, and the photochemical sensitivity of the ketone pharmacophore.

Unlike generic ketone handling guides, this document focuses on the unique degradation pathways observed in aryl-alkyl ketones with extended aliphatic spacers.

Module 1: Chemical Stability & Degradation

Q1: Why is my sample turning yellow despite being stored in a sealed vial?

Diagnosis: Auto-oxidation at the benzylic position.

The Science: Your molecule contains a 3-methylphenyl group. The methyl group attached to the aromatic ring is "benzylic," meaning the C-H bonds are significantly weaker (Bond Dissociation Energy ~85-90 kcal/mol) than standard alkyl C-H bonds due to resonance stabilization of the resulting radical.[1]

Even trace amounts of oxygen, catalyzed by ambient light or trace metals, can initiate a radical chain reaction:

  • Initiation: Abstraction of a benzylic hydrogen forms a radical.

  • Propagation: Reaction with

    
     forms a hydroperoxide.
    
  • Termination/Degradation: The hydroperoxide decomposes into 3-methylbenzoic acid or coupled diketone species (which are highly conjugated and yellow/brown in color).

Corrective Protocol:

  • Immediate Action: Check the sample for acidity. If degradation has occurred, the presence of 3-methylbenzoic acid will lower the pH.

  • Purification: Pass the oil through a short plug of neutral alumina (to remove acidic byproducts) and re-distill under high vacuum if purity is critical.

Q2: I see "Ghost Peaks" in my GC-MS around the main peak. What are they?

Diagnosis: Photochemical degradation (Norrish Reactions).[2][3]

The Science: Ketones absorb UV light (n




transition,

nm). Upon excitation, this molecule undergoes two primary fragmentation pathways:
  • Norrish Type I (Alpha-Cleavage): The bond between the carbonyl and the cyclohexyl ring breaks, generating a cyclohexyl radical and an acyl radical. These recombine to form aldehydes or decarboxylate.

  • Norrish Type II (Intramolecular Abstraction): This is the dominant pathway for this molecule. The excited carbonyl oxygen abstracts a

    
    -hydrogen from the cyclohexyl ring . This leads to a biradical that cleaves to form an alkene and an enol (which tautomerizes back to a ketone).
    

Visualizing the Pathway:

NorrishDegradation Start Cyclohexyl 2-(3-methylphenyl)ethyl ketone Excited Excited State (n,π*) Start->Excited UV Light (hν) TypeI Norrish Type I (Radical Scission) Excited->TypeI α-cleavage TypeII Norrish Type II (Gamma-H Abstraction) Excited->TypeII Dominated by Cyclohexyl Ring H Prod1 Cyclohexane + Aldehydes TypeI->Prod1 Prod2 Cyclohexene + Acetophenone deriv. TypeII->Prod2

Figure 1: Photochemical degradation pathways. Note that the cyclohexyl ring provides accessible gamma-hydrogens for Type II cleavage.

Module 2: Storage & Handling Protocols

Q3: What are the absolute storage requirements?

Do not treat this as a standard solvent. It is a functional intermediate.

ParameterSpecificationScientific Rationale
Atmosphere Argon or Nitrogen (Sparged)Displaces dissolved

to prevent benzylic auto-oxidation.
Container Amber Borosilicate GlassBlocks UV light (<400 nm) to prevent Norrish photo-degradation.
Temperature +2°C to +8°CSlows radical propagation rates; prevents polymerization of impurities.
Headspace Minimal (<10% volume)Reduces the reservoir of oxygen available for reaction.
Q4: Can I use metal spatulas or needles?

Recommendation: Avoid iron or copper tools if possible. Use stainless steel or glass/PTFE . Reasoning: Transition metals (Fe, Cu) act as single-electron transfer (SET) catalysts. They significantly lower the activation energy for the decomposition of hydroperoxides (formed during storage), accelerating the "yellowing" process described in Q1.

Module 3: Analytical Troubleshooting (GC-MS)

Q5: How do I interpret the Mass Spec fragmentation?

When analyzing Cyclohexyl 2-(3-methylphenyl)ethyl ketone, you will encounter specific diagnostic ions. Confusion often arises between the parent ion and the McLafferty rearrangement product.

Fragmentation Logic:

  • Molecular Ion (

    
    ):  Look for the parent peak (calculate based on MW).
    
  • McLafferty Rearrangement: The cyclohexyl group is massive. The primary McLafferty rearrangement involves the migration of a hydrogen from the cyclohexyl ring (gamma to the carbonyl) to the oxygen.

    • Result: Loss of neutral cyclohexene (

      
      , mass 82).
      
    • Diagnostic Peak:

      
      .
      
  • Alpha-Cleavage: Cleavage adjacent to the carbonyl.

    • Fragment A: Cyclohexyl cation (

      
       83).
      
    • Fragment B: The tropylium ion derivative from the 3-methylphenyl side.

Troubleshooting Table:

Observed

Likely FragmentOrigin
[M]+ Molecular IonIntact molecule.
83 Cyclohexyl cationAlpha-cleavage (Left side).
105 Methyl-tropyliumCleavage of the ethyl chain near the phenyl ring.
[M-82] McLafferty ProductDiagnostic: Confirms the ketone-cyclohexyl linkage.

Module 4: Experimental Optimization

Q6: I am trying to functionalize the alpha-position (next to carbonyl), but yields are low. Why?

Issue: Steric Hindrance and Competition. Explanation: You have two alpha-positions:

  • Position A (Cyclohexyl side): This is a tertiary carbon. It is extremely sterically hindered. Deprotonation here is kinetically difficult.

  • Position B (Ethyl side): This is a secondary carbon (

    
    ). It is more accessible but less acidic than a methyl ketone.
    

Protocol for Enolate Formation: To selectively alkylate or react at Position B:

  • Base Selection: Use a non-nucleophilic, bulky base like LiHMDS or LDA at -78°C .

  • Thermodynamics: Kinetic control (-78°C) favors the less hindered proton (Position B). Thermodynamic control (0°C or room temp) might lead to mixtures or equilibration to the more substituted enolate (Position A), though Position A is so hindered it is often disfavored even thermodynamically.

Workflow Diagram:

EnolateStrategy Ketone Substrate LDA LDA / -78°C (Kinetic Control) Ketone->LDA K2CO3 NaH or K2CO3 / Reflux (Thermodynamic Control) Ketone->K2CO3 Enolate1 Kinetic Enolate (Ethyl side deprotonation) LDA->Enolate1 Favored Enolate2 Thermodynamic Enolate (Cyclohexyl side - Difficult) K2CO3->Enolate2 Slow/Unfavorable Product Desired Functionalization Enolate1->Product Mess Mixture / No Reaction (Steric Block) Enolate2->Mess

Figure 2: Base selection strategy for alpha-functionalization.

References

  • Norrish, R. G. W. (1937). Photochemical Reactions of Carbonyl Compounds. Chemical Reviews. (Foundational text on Type I/II mechanisms).

  • IUPAC Gold Book. Norrish Type II Photoelimination. (Standard definition of the mechanism described in Module 1).

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
  • National Institutes of Health (PubChem). Compound Summary: Cyclohexyl-3-methylphenyl ketone. (Structural verification).

  • Vanderbilt University. Managing Chemical Retention and Storage. (General protocols for oxidizable solvents/ketones).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing and Broadening in the HPLC Analysis of Cyclohexyl 2-(3-methylphenyl)ethyl ketone

This guide provides in-depth troubleshooting for common chromatographic issues encountered during the HPLC analysis of Cyclohexyl 2-(3-methylphenyl)ethyl ketone. As a hydrophobic, neutral compound, its separation can be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for common chromatographic issues encountered during the HPLC analysis of Cyclohexyl 2-(3-methylphenyl)ethyl ketone. As a hydrophobic, neutral compound, its separation can be prone to peak asymmetry, which can compromise resolution and the accuracy of quantification.[1][2] This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve these challenges effectively.

Understanding the Problem: Why Do Peaks Tail and Broaden?

Ideally, a chromatographic peak should have a symmetrical, Gaussian shape.[2] Peak tailing occurs when the latter half of the peak is wider than the first half, while broadening is a general widening of the entire peak. These issues often indicate undesirable interactions within the HPLC system or suboptimal method parameters. For a neutral compound like Cyclohexyl 2-(3-methylphenyl)ethyl ketone, which lacks ionizable functional groups, the primary retention mechanism in reversed-phase HPLC is hydrophobic partitioning.[3][4][5] However, secondary interactions can still occur, leading to poor peak shape.[1][6]

The symmetry of a peak is often quantified by the tailing factor (T) or asymmetry factor (As). A value of 1 indicates a perfectly symmetrical peak. Values greater than 1 signify tailing, while values less than 1 indicate fronting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for Cyclohexyl 2-(3-methylphenyl)ethyl ketone is tailing. What are the most likely chemical causes, even though it's a neutral compound?

A1: Even for neutral analytes, secondary interactions with the stationary phase can lead to peak tailing.

While basic compounds are more notorious for tailing due to interactions with acidic silanol groups on the silica-based stationary phase, neutral compounds can also be affected, albeit through different mechanisms.[1][7][8]

  • Residual Silanol Interactions: Although your analyte is neutral, it possesses a ketone group which is polar. Free silanol groups (Si-OH) on the silica surface that are not end-capped can interact with this polar region via hydrogen bonding.[9] This secondary retention mechanism can cause some molecules to be retained longer than others, resulting in a tailing peak.[9]

  • Trace Metal Contamination: The silica matrix of the stationary phase can contain trace metals like iron and aluminum.[1] These can act as active sites, interacting with your analyte and causing peak distortion.

  • Stationary Phase Degradation: Over time, especially with aggressive mobile phases, the bonded phase (e.g., C18) can degrade, exposing more active silanol groups.

  • Column Selection:

    • Use a High-Quality, End-Capped Column: Modern, high-purity silica columns with thorough end-capping are designed to minimize the number of accessible silanol groups.[6][7][8] This is the most effective way to reduce secondary interactions.

    • Consider Alternative Stationary Phases: If tailing persists, a column with a different stationary phase, such as a polymer-based or hybrid silica-organic support, can eliminate the issue of silanol interactions.[1]

  • Mobile Phase Optimization:

    • Adjust Mobile Phase pH: While less critical for neutral compounds, ensuring the mobile phase pH is low (around 3 or below) can suppress the ionization of any residual silanol groups, minimizing their potential for interaction.[1][10] Be sure to use a column that is stable at low pH.[10]

    • Mobile Phase Additives: Historically, a small concentration of a competitive agent like triethylamine was used to block active silanol sites.[1] However, this is less common with modern, high-quality columns.

Q2: I've ruled out chemical interactions with the column. What physical or system-related issues could be causing peak tailing and broadening for all my peaks?

A2: If all peaks in your chromatogram are exhibiting similar tailing or broadening, the problem is likely systemic and related to the physical setup of your HPLC.

These "physical" problems often create empty spaces or "dead volume" in the flow path, where the sample can diffuse and mix with the mobile phase in a non-uniform way, leading to peak distortion.[8]

  • Column Void: A void can form at the inlet of the column due to the settling of the stationary phase packing material.[6][8] This is a common cause of peak tailing and broadening.

  • Extra-Column Volume: This refers to any volume the sample encounters outside of the column itself.[2] Excessive tubing length, wide internal diameter tubing, or a large detector flow cell can all contribute to peak broadening.[2][11]

  • Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing a disruption in flow and leading to peak distortion.[6]

Caption: Systematic approach to troubleshooting physical causes of peak distortion.

  • Minimize Extra-Column Volume:

    • Use the shortest possible tubing length to connect the injector, column, and detector.

    • Employ tubing with a narrow internal diameter (e.g., 0.005 inches).[2]

  • Address Potential Column Voids:

    • Carefully disconnect the column and reverse its direction.

    • Flush the column with a strong solvent to try and dislodge any particulates from the inlet frit and potentially resettle the packing.[6]

    • If this resolves the issue, consider using a guard column to protect the analytical column from particulates and pressure shocks.[10]

  • Check for Blockages:

    • If a void is not the issue, the inlet frit may be partially blocked. Backflushing the column can sometimes clear this.

    • Always filter your samples and mobile phases to prevent particulates from reaching the column.[6]

  • Systematically Isolate the Problem:

    • Replace the column with a new one of the same type. If the problem disappears, the original column was the source of the issue.[6][7]

    • If the problem persists with a new column, the issue lies within the HPLC system itself (injector, tubing, detector).

Q3: Could my sample preparation or injection technique be the cause of my broadened peaks?

A3: Absolutely. The way you prepare and introduce your sample into the HPLC system can significantly impact peak shape.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting or tailing.[1][6] This is a common cause when all peaks in the chromatogram are affected.

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion, especially for early eluting peaks. The strong solvent carries the analyte band too quickly at the beginning of the separation.

Protocol 1: Diagnosing Mass Overload

  • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the same solvent.

  • Inject the original sample and each dilution under the same HPLC conditions.

  • Observe the peak shape for Cyclohexyl 2-(3-methylphenyl)ethyl ketone in each chromatogram.

  • If the peak shape improves (becomes more symmetrical) with increasing dilution, you have identified mass overload as the issue.[6]

Protocol 2: Assessing Sample Solvent Effects

  • Prepare two versions of your sample at the same concentration.

  • Dissolve the first in your current sample solvent.

  • Dissolve the second in the initial mobile phase composition of your HPLC method.

  • Inject both samples.

  • If the peak shape is significantly better for the sample dissolved in the mobile phase, you have a solvent incompatibility issue.

Summary of Troubleshooting Parameters

IssuePotential CauseRecommended Solution
Peak Tailing (Analyte-Specific) Secondary interactions with residual silanolsUse a modern, end-capped, high-purity silica column. Consider a polymer or hybrid-based column.[1][8]
Trace metal contamination in silicaUse a high-purity Type B silica column.[1]
Peak Tailing/Broadening (All Peaks) Column voidReverse and flush the column. Use a guard column.[6]
Extra-column volumeMinimize tubing length and use narrow ID tubing.[2]
Blocked column fritFilter samples and mobile phases. Backflush the column.[6]
Peak Broadening/Asymmetry Mass overloadDilute the sample and reinject.[6]
Sample solvent incompatibilityDissolve the sample in the initial mobile phase.

Advanced Column Selection for Hydrophobic Neutral Compounds

For a non-polar compound like Cyclohexyl 2-(3-methylphenyl)ethyl ketone, a standard C18 column is a good starting point due to its strong hydrophobic retention.[5][12] However, if peak shape issues persist, consider these alternatives:

  • Phenyl-Hexyl Phases: These offer alternative selectivity through π-π interactions with the aromatic ring of your analyte, which can sometimes improve peak shape and resolution from closely related impurities.[13]

  • Embedded Polar Group (EPG) Columns: While often used for polar analytes, these columns have a polar group embedded in the alkyl chain which can shield the analyte from residual silanols, potentially improving the peak shape of polar neutral compounds.[2]

By systematically evaluating both the chemical and physical aspects of your HPLC system and method, you can effectively diagnose and resolve issues of peak tailing and broadening, leading to more accurate and reliable analytical results for Cyclohexyl 2-(3-methylphenyl)ethyl ketone.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Peak Tailing in HPLC. Element Lab Solutions.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • HPLC Peak Tailing. Axion Labs.
  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
  • Mechanisms of retention in HPLC Part 2.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
  • What is "silanol activity" when a column is described as having low or high silanol activity?.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
  • ACE News. HPLC.
  • Control pH During Method Development for Better Chrom
  • Retention mechanisms in reversed-phase liquid chromatography. Stationary-phase bonding density and partitioning. PubMed.
  • Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. MDPI.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • HPLC Column Selection: Core to Method Development (Part I).
  • Mechanisms of retention in HPLC.
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • HPLC Column Selection Guide. SCION Instruments.
  • Reversed Phase HPLC Columns. Phenomenex.
  • HIC columns – hydrophobic interaction chromatography for (U)HPLC analysis. Tosoh Bioscience.
  • Causes and solutions of tailing peaks.

Sources

Optimization

Interpretation of complex NMR spectra of Cyclohexyl 2-(3-methylphenyl)ethyl ketone

Technical Support Center: NMR Interpretation Welcome to the technical support guide for the spectral analysis of Cyclohexyl 2-(3-methylphenyl)ethyl ketone. This document is designed for researchers and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Interpretation

Welcome to the technical support guide for the spectral analysis of Cyclohexyl 2-(3-methylphenyl)ethyl ketone. This document is designed for researchers and drug development professionals who may encounter challenges in interpreting the nuanced NMR spectra of this molecule. The inherent complexity, arising from overlapping signals in the aliphatic region and complex splitting in the aromatic region, necessitates a structured approach to elucidation. This guide provides answers to frequently asked questions and troubleshoots common issues encountered during analysis.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous spectral assignment. The structure of Cyclohexyl 2-(3-methylphenyl)ethyl ketone is presented below with standardized numbering that will be used throughout this guide.

molecule cluster_cyclohexyl Cyclohexyl Ring cluster_chain Ethyl Ketone Chain cluster_phenyl 3-Methylphenyl Ring C1 C1 C2 C2 C1->C2 C7 C7 (C=O) C1->C7 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C8 C8 C7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11 C12 C12 C11->C12 C13 C13 C12->C13 C16 C16 (CH3) C12->C16 C14 C14 C13->C14 C15 C15 C14->C15 C15->C10

Caption: Numbering scheme for Cyclohexyl 2-(3-methylphenyl)ethyl ketone.

Frequently Asked Questions (FAQs)

Q1: What are the predicted ¹H and ¹³C chemical shifts for the key structural motifs?

A1: The chemical environment of each nucleus dictates its resonance frequency. The electron-withdrawing carbonyl group, the anisotropic effects of the aromatic ring, and steric factors all contribute to the final chemical shifts. Below is a table summarizing the expected chemical shift regions for each part of the molecule.[1][2][3]

Atom(s) Label Proton (¹H) Shift (ppm) Carbon (¹³C) Shift (ppm) Notes
CarbonylC7-~210-215Quaternary carbon, typically a weak signal. Deshielded due to the double bond to oxygen.
Cyclohexyl MethineH1~2.3 - 2.8~45 - 55Deshielded by the adjacent carbonyl group (α-position).[4]
Cyclohexyl MethylenesH2-H6~1.1 - 1.9~25 - 35Signals are often complex and overlapping due to axial/equatorial environments.[5]
Methylene (α to C=O)H8~2.9 - 3.2~40 - 45Deshielded by both the carbonyl and the aromatic ring (benzylic position).
Methylene (β to C=O)H9~2.7 - 3.0~30 - 35Less deshielded than H8.
Aromatic ProtonsH11, H13-H15~7.0 - 7.3~125 - 138The exact shifts depend on their position relative to the two substituents.[6]
Aromatic MethylH16~2.3 - 2.4~21 - 22A characteristic singlet for a methyl group on an aromatic ring.
Substituted CarbonsC10, C12-~130 - 140Quaternary carbons in the aromatic ring, often show weaker signals.
Q2: How can I use DEPT-135 and DEPT-90 experiments to simplify the ¹³C spectrum?

A2: Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique for differentiating between CH, CH₂, and CH₃ groups.[7][8] It is typically run in two modes:

  • DEPT-90: This experiment only shows signals for CH (methine) carbons.

  • DEPT-135: This experiment shows CH and CH₃ signals as positive peaks, while CH₂ (methylene) signals appear as negative (inverted) peaks. Quaternary carbons (like C=O and substituted aromatic carbons) are not observed in either DEPT spectrum.[9][10][11]

By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, you can unambiguously assign the multiplicity of each carbon signal.

Experiment C (Quaternary) CH (Methine) CH₂ (Methylene) CH₃ (Methyl)
Broadband ¹³C VisibleVisibleVisibleVisible
DEPT-90 AbsentPositive AbsentAbsent
DEPT-135 AbsentPositive Negative Positive
Q3: What are some common NMR solvent and impurity peaks I should be aware of?

A3: It is crucial to distinguish signals from your compound from those of residual solvents or common contaminants. The chemical shift of these impurities can vary slightly based on temperature and sample concentration.[12]

Impurity ¹H Signal (in CDCl₃) Appearance
Residual Chloroform (CHCl₃)~7.26 ppmSinglet
Water (H₂O)~1.56 ppmBroad Singlet
Acetone~2.17 ppmSinglet
Ethyl Acetate~2.05 (s), 4.12 (q), 1.26 (t)s, q, t
Silicone Grease~0.07 ppmBroad Singlet

For a comprehensive list, consult authoritative sources such as Gottlieb, H. E. et al., J. Org. Chem. 1997.[13][14][15][16][17]

Troubleshooting Guide: Addressing Complex Spectral Features

Q1: The aliphatic region (0.9-2.0 ppm) is a complex, overlapping multiplet. How can I assign the cyclohexyl protons?

A1: This is the most common challenge with cyclohexyl moieties. The complexity arises from two main factors:

  • Small Chemical Shift Dispersion: The ten CH₂ protons (H2-H6) resonate in a narrow spectral window.

  • Complex Coupling: Protons on the same carbon (geminal coupling) and adjacent carbons (vicinal coupling) all split each other. Furthermore, due to the chair conformation, axial and equatorial protons have different chemical shifts and coupling constants, leading to a cascade of overlapping multiplets.[18][19]

Troubleshooting Workflow:

Caption: Key HMBC correlations for assigning the aromatic ring.

By observing which aromatic carbons show a correlation to the known benzylic protons (H9) and the methyl protons (H16), you can unambiguously assign the quaternary carbons (C10, C12) and their neighbors. For example, the proton that shows a 3-bond correlation to the benzylic carbon (C9) must be H11 or H15.

Q3: How can I definitively confirm the overall structure and connectivity of the fragments?

A3: The HMBC experiment is the ultimate tool for assembling the molecular puzzle. [20]By identifying key long-range correlations across the proposed bond connections, you can validate the entire structure.

Key Structural Correlations to Look For:

  • Cyclohexyl to Carbonyl: A correlation from the methine proton H1 to the carbonyl carbon C7 (a ³J coupling).

  • Ethyl Chain to Carbonyl: A correlation from the alpha-methylene protons H8 to the carbonyl carbon C7 (a ²J coupling).

  • Ethyl Chain to Phenyl Ring: A correlation from the beta-methylene protons H9 to the ipso-carbon of the phenyl ring C10 (a ²J coupling) and to the ortho-carbons C11 and C15 (³J couplings).

Observing these three sets of cross-peaks in your HMBC spectrum provides conclusive evidence for the connectivity of the cyclohexyl, ketone, and 3-methylphenyl fragments.

Experimental Protocols

Protocol: Acquiring 2D NMR Data (COSY, HSQC, HMBC)

This is a generalized guide. Specific parameters should be optimized for the spectrometer and sample concentration available.

  • Sample Preparation: Prepare a sample of 5-10 mg of your compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is homogeneous and free of particulate matter.

  • Initial Setup: Acquire and reference a standard 1D ¹H spectrum. Optimize the spectral width to encompass all proton signals (~0-10 ppm) and determine the 90° pulse width.

  • COSY Acquisition:

    • Load a standard gradient-selected COSY pulse sequence (e.g., gCOSY).

    • Set the spectral width in both dimensions (F1 and F2) to match the 1D ¹H spectrum.

    • Acquire data with at least 256 increments in the F1 dimension and 2-4 scans per increment.

  • HSQC Acquisition:

    • Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp).

    • Set the F2 (proton) spectral width as before. Set the F1 (carbon) spectral width to cover the expected ¹³C range (~0-220 ppm).

    • The experiment uses an average one-bond coupling constant (¹J_CH) of ~145 Hz, which is a standard value for most organic molecules.

  • HMBC Acquisition:

    • Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the F2 and F1 spectral widths as in the HSQC experiment.

    • Set the long-range coupling constant (ⁿJ_CH) for which the experiment is optimized. A value of 8 Hz is a good starting point as it covers a range of typical 2- and 3-bond couplings. [21]6. Processing: Process the acquired data using the appropriate Fourier transform functions for each dimension. Phase correct the spectra and reference them using the solvent signal.

References

  • LibreTexts. (2020). 12.12: ¹³C NMR Spectroscopy and DEPT. Chemistry LibreTexts. [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Columbia University. (n.d.). DEPT. NMR Core Facility. [Link]

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. [Link]

  • Hoye, T. R., et al. (1994). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Journal of Organic Chemistry.
  • YouTube. (2024). 13C NMR spectroscopy: DEPT technique. [Link]

  • Slideshare. (n.d.). Dept nmr. [Link]

  • LibreTexts. (2025). 13.7: More Complex Spin-Spin Splitting Patterns. Chemistry LibreTexts. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • JEOL. (n.d.). How to read NMR spectra from the basics. [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]

  • Queen's University. (n.d.). Long-range heteronuclear correlation. [Link]

  • YouTube. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Link]

  • Reddit. (2018). How do I identify different kinds of benzene substitution using H NMR spectra?. [Link]

  • Soulsby, D. P. (2005). NMR Analysis of Unknowns: An Introduction to 2D NMR Spectroscopy.
  • Nowick, J. (n.d.). Multiplet Guide and Workbook. University of California, Irvine. [Link]

  • University of Ottawa NMR Facility Blog. (2017). HMBC vs. H2BC. [Link]

  • Varian, Inc. (2010). H-C multiple-bond correlations: HMBC. [Link]

  • Araya-Maturana, R., et al. (2007). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra.
  • Edison, A. S., et al. (2022).
  • LibreTexts. (2024). 13.10: Uses of ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. (2020). 1H NMR of cyclohexanecarbaldehyde. [Link]

  • Weigert, F. J., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. Carbon-13 chemical shifts in cycloalkanones. Journal of the American Chemical Society.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Keeler, J. (n.d.). Two-dimensional NMR. The James Keeler Group, University of Cambridge. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. [Link]

  • Azizi, S. N., & Esmaili, C. (2009). Quantum Mechanical Calculation of 13C NMR Chemical Shift of a Lienear and Cyclo α, β Unsaturated Ketones.
  • University of Vienna. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics.
  • Varian, Inc. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

  • PubChem. (n.d.). Cyclohexyl-3-methylphenyl ketone. [Link]

  • Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. [Link]

  • Abraham, R. J., et al. (2004). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Magnetic Resonance in Chemistry.
  • Li, W., et al. (2019). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules.

Sources

Troubleshooting

Strategies to remove persistent impurities from Cyclohexyl 2-(3-methylphenyl)ethyl ketone

Technical Support Center: Cyclohexyl 2-(3-methylphenyl)ethyl ketone Welcome to the technical support center for Cyclohexyl 2-(3-methylphenyl)ethyl ketone. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclohexyl 2-(3-methylphenyl)ethyl ketone

Welcome to the technical support center for Cyclohexyl 2-(3-methylphenyl)ethyl ketone. This guide is designed for researchers, scientists, and drug development professionals to address common and persistent purification challenges encountered during and after synthesis. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of organic chemistry.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both procedural solutions and the scientific rationale behind them.

Question 1: My final product is a persistent, slightly yellow oil that refuses to crystallize, even after removing the solvent under high vacuum. What are the likely causes and how can I purify it?

Answer:

This is a common issue for high molecular weight, non-polar ketones. The oily consistency is typically due to one or more of the following factors:

  • Residual High-Boiling Solvents: Solvents used in the reaction or workup (e.g., toluene, DMF) can be difficult to remove completely.

  • Structurally Similar Impurities: Byproducts from the synthesis, such as isomers (e.g., ortho- or para-methylphenyl analogues) or unreacted starting materials, can act as a "eutectic-like" mixture, depressing the melting point and preventing crystallization.

  • Thermal Decomposition Products: If the reaction or workup involved high temperatures, minor degradation may have occurred, creating impurities.

Recommended Strategy: A Multi-Step Purification Workflow

For a high-purity solid, a sequential approach is most effective.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Purification workflow for oily ketone products.

Step-by-Step Protocols:

1. Vacuum Distillation (for thermally stable compounds): This technique is ideal for removing volatile impurities or separating compounds with high boiling points at lower temperatures to prevent decomposition.[1][2] For compounds with boiling points above 150°C at atmospheric pressure, vacuum distillation is strongly recommended.[3][4][5]

  • Apparatus: Use a short-path distillation apparatus or Kugelrohr for minimizing losses.

  • Procedure:

    • Ensure the crude product is free of low-boiling solvents first using a rotary evaporator.

    • Add a magnetic stir bar to the distillation flask for smooth boiling; boiling chips are ineffective under vacuum.[3]

    • Slowly apply vacuum to the system before heating to remove any final traces of volatile solvents.

    • Gradually heat the flask. The target compound, being high molecular weight, will likely require a good vacuum (e.g., <1 mmHg) and elevated temperature.

    • Collect fractions based on boiling point. The main product should distill over a narrow temperature range.

2. Recrystallization: Recrystallization is a powerful technique for purifying solids, based on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[6]

  • Solvent Selection: The key is finding a suitable solvent. For a ketone with both non-polar (cyclohexyl, methylphenyl) and polar (carbonyl) groups, a solvent system of intermediate polarity often works best.

Solvent/SystemRationale
Isopropanol Often a good starting point for ketones. Balances polarity.
Ethanol/Water Dissolve in minimal hot ethanol, then add hot water dropwise until turbidity appears. Reheat to clarify, then cool slowly.
Hexane/Ethyl Acetate Dissolve in a small amount of hot ethyl acetate (good solvent), then add hexane (poor solvent) dropwise.
Heptane or Cyclohexane Good for non-polar compounds. May require heating.
  • Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals, it means the solution's temperature is above the compound's melting point when saturation is reached.[7] To fix this:

    • Add slightly more hot solvent to make the solution less concentrated.

    • Try a lower-boiling point solvent.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal.[7]

Question 2: My product is a solid, but after recrystallization, it has a broad melting point range (e.g., 4-5 °C). What does this indicate and what is the next step?

Answer:

A broad melting point range is a classic indicator of impurity.[8] It suggests that the chosen recrystallization solvent was not effective at excluding all impurities, or that isomeric impurities are co-crystallizing with your product.

Recommended Strategy: Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase flows through it.[9] It is excellent for separating compounds with similar polarities.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for purification via flash column chromatography.

Step-by-Step Protocol:

  • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

  • Mobile Phase (Eluent) Selection: The goal is to find a solvent system where your desired compound has an Rf value of ~0.3 on a TLC plate.

    • Start with a non-polar solvent like Hexane or Heptane and a slightly more polar solvent like Ethyl Acetate or Dichloromethane.

    • Test different ratios (e.g., 98:2, 95:5, 90:10 Hexane:Ethyl Acetate) using TLC.

    • The ketone functional group makes the molecule moderately polar, so a low percentage of the polar solvent should be sufficient.[10]

  • Column Packing: Pack the column with silica gel as a slurry in your starting, non-polar eluent. Ensure there are no air bubbles or cracks.

  • Loading: Dissolve your impure solid in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the top of the silica.

  • Elution: Start running the column with the non-polar eluent. Gradually increase the polarity of the mobile phase (gradient elution) to move your compound down the column.

  • Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the most probable impurities from a Friedel-Crafts acylation synthesis of this ketone?

A: Friedel-Crafts acylation is a common method for synthesizing aryl ketones.[11] Potential impurities include:

  • Unreacted Starting Materials: Such as 3-methyl-phenylacetyl chloride or the aromatic precursor.

  • Isomeric Products: Although acylation is generally regioselective, trace amounts of ortho- or para-acylated products might form, especially if reaction conditions are not optimized.[12]

  • Polyacylated Products: Less common than in alkylations, as the ketone product is deactivated towards further reaction, but can occur under harsh conditions.[13]

  • Complexes with Lewis Acid: The ketone product can form a complex with the Lewis acid catalyst (e.g., AlCl₃), which must be thoroughly hydrolyzed during the aqueous workup.[11]

Q: Can I use a chemical method like bisulfite extraction to purify this ketone?

A: Possibly, but it may not be efficient. Bisulfite extraction forms a water-soluble adduct with aldehydes and sterically unhindered ketones (like methyl ketones or cyclic ketones).[14][15][16] The ketone , Cyclohexyl 2-(3-methylphenyl)ethyl ketone, has significant steric bulk around the carbonyl group from both the cyclohexyl and the substituted ethyl group. This steric hindrance will likely make the formation of the bisulfite adduct very slow or unfavorable, rendering this method less effective than for simpler ketones.[14]

Q: What analytical techniques are best for assessing the final purity?

A: A combination of techniques is always best:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can reveal the presence of even minor impurities with distinct signals.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for identifying volatile impurities and isomers, providing both retention time and mass-to-charge ratio data.

  • Melting Point Analysis: A sharp, narrow melting point range is a strong indicator of high purity for a crystalline solid.[8]

  • TLC (Thin-Layer Chromatography): A quick and easy way to check for the presence of multiple components in your sample. A single spot in several different eluent systems suggests high purity.

Q: What are the recommended storage conditions for this compound?

A: As a ketone, the compound is generally stable. However, to prevent slow oxidation or degradation:

  • Store in a cool, dry place: Refrigeration (2-8°C) is often recommended.[17]

  • Protect from light: Use an amber vial or store in a dark location.

  • Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) can prevent oxidation.

  • Tightly Sealed Container: Prevents absorption of moisture and atmospheric contaminants.

References

  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

  • Sihai Energy Technology. (2024, October 11). Understanding Vacuum Distillation. Retrieved from [Link]

  • Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from [Link]

  • Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

  • University of California, Irvine. (n.d.). How to Purify by Distillation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Patterson, J. A. (1943). U.S. Patent No. 2,337,489. Washington, DC: U.S. Patent and Trademark Office.
  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57275. Retrieved from [Link]

  • University of Victoria. (n.d.). Recrystallization. Retrieved from [Link]

  • Sawada, H., et al. (1981). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 90(4), 1077-1085. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. Retrieved from [Link]

  • Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394-1403. Retrieved from [Link]

  • University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]

  • Hogsed, M. J., & Loder, D. J. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S. Patent and Trademark Office.
  • National Center for Biotechnology Information. (n.d.). Cyclohexyl-3-methylphenyl ketone. PubChem Compound Database. Retrieved from [Link]

  • Edubirdie. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.6: Other Forms of Chromatography. Retrieved from [Link]

  • Boucher, M. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

  • Vaia. (2022). Column Chromatography: Procedure, Technique & Examples. Retrieved from [Link]

  • Bakherad, M., et al. (2026). Functionalization of Internal Arylalkynes with Nitrosylsulfuric Acid: Access to Arylated 1,2-Diketones and 1,3-Oxazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Mojtaba, M., et al. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 7(57), 35645-35687. Retrieved from [Link]

  • NIST. (n.d.). Phenyl cyclohexyl ketone. NIST Chemistry WebBook. Retrieved from [Link]

  • Manzer, L. E. (2007). WIPO Patent No. WO2007044270A1. Geneva, Switzerland: World Intellectual Property Organization.
  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

Sources

Optimization

Improving the reproducibility of Cyclohexyl 2-(3-methylphenyl)ethyl ketone synthesis

Technical Support Center: Synthesis of Cyclohexyl 2-(3-methylphenyl)ethyl Ketone Executive Summary & Mechanistic Rationale This guide addresses the reproducibility challenges associated with synthesizing Cyclohexyl 2-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Cyclohexyl 2-(3-methylphenyl)ethyl Ketone

Executive Summary & Mechanistic Rationale

This guide addresses the reproducibility challenges associated with synthesizing Cyclohexyl 2-(3-methylphenyl)ethyl ketone (IUPAC: 1-cyclohexyl-3-(3-methylphenyl)propan-1-one).

While Friedel-Crafts acylation and Aldol condensation/hydrogenation are common industrial routes, they often suffer from regioselectivity issues (isomer formation) or over-reduction during scale-up. For high-purity applications in drug development, the Weinreb-Nahm Ketone Synthesis is the "Gold Standard" for reproducibility. It utilizes a stable tetrahedral intermediate to prevent the common "over-addition" problem (formation of tertiary alcohols) inherent to standard Grignard reactions.

The Core Protocol:

  • Precursor Synthesis: Conversion of Cyclohexanecarbonyl chloride to the Weinreb Amide (

    
    -methoxy-
    
    
    
    -methylcyclohexanecarboxamide).
  • Nucleophile Generation: Preparation of 2-(3-methylphenyl)ethylmagnesium bromide (The Grignard).

  • Coupling: Controlled addition and acidic hydrolysis.

Visual Workflow & Logic Pathways

The following diagrams illustrate the reaction pathway and the critical decision-making logic for troubleshooting.

Figure 1: Synthetic Pathway & Mechanism

WeinrebMechanism cluster_0 Critical Control Point Start Cyclohexanecarbonyl Chloride Amide Weinreb Amide (Stable Intermediate) Start->Amide Base (2 eq) Reagent1 N,O-Dimethyl- hydroxylamine HCl Reagent1->Amide Tetra Stable Chelated Tetrahedral Intermediate Amide->Tetra THF, 0°C Grignard 2-(3-methylphenyl)ethyl MgBr Grignard->Tetra Product Target Ketone (>95% Purity) Tetra->Product Hydrolysis Quench Acidic Quench (HCl/H2O) Quench->Product

Caption: The chelated intermediate (Red) prevents double addition, ensuring ketone selectivity.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Issue Problem Detected Type Identify Symptom Issue->Type LowYield Low Yield / No Reaction Type->LowYield Impurity Tertiary Alcohol / Wurtz Dimer Type->Impurity Solid Precipitation / Clumping Type->Solid Sol1 Check Grignard Initiation (Iodine test) LowYield->Sol1 Sol2 Temp > 0°C during addition? Keep < -10°C Impurity->Sol2 Sol3 Magnesium salts crashing out? Increase THF volume Solid->Sol3

Caption: Diagnostic flow for resolving common synthetic failures.

Optimized Experimental Protocol

This protocol is designed for a 10 mmol scale .

Part A: Reagent Preparation Table
ComponentRoleEquivalentsQuantityCritical Specification
Weinreb Amide Substrate1.01.71 gDried under high vac for 2h
Bromide Precursor Grignard Precursor1.22.39 g1-bromo-2-(3-methylphenyl)ethane
Magnesium Turnings Metal Reagent1.30.32 gActivated (Iodine/Heat)
THF (Anhydrous) SolventN/A40 mL<50 ppm H₂O (Karl Fischer)
HCl (1M) QuenchExcess20 mLCold (0°C)
Part B: Step-by-Step Methodology

1. Preparation of the Grignard Reagent (The Failure Point)

  • Setup: Flame-dry a 3-neck flask. Assemble under Argon atmosphere.

  • Activation: Add Mg turnings and a single crystal of Iodine. Heat with a heat gun until iodine vaporizes (purple haze), activating the Mg surface.

  • Initiation: Add 5 mL of THF and 10% of the bromide precursor. Wait for exotherm/turbidity.

    • Checkpoint: If solution remains clear orange (iodine color) after 5 mins, initiation failed. Add 2 drops of dibromoethane (DBE) to force start.

  • Propagation: Dilute remaining bromide in 15 mL THF. Add dropwise over 30 mins, maintaining a gentle reflux (internal temp ~60-65°C).

  • Completion: Reflux for 1 hour post-addition. Cool to Room Temperature (RT).

2. Coupling Reaction

  • Cooling: Cool the Grignard solution to 0°C (Ice/Water bath).

  • Addition: Dissolve the Weinreb Amide in 10 mL THF. Add this solution dropwise to the Grignard reagent over 20 minutes.

    • Note: Do not allow temperature to rise above 5°C. The chelated intermediate is stable, but higher temps can encourage side reactions.

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

3. Quench & Isolation

  • Hydrolysis: Cool back to 0°C. Slowly add 1M HCl.

    • Observation: A white solid (Mg salts) will form and then dissolve as pH lowers.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with Sat. NaHCO₃, then Brine.

  • Purification: Flash Chromatography (Hexanes:EtOAc 9:1).

Troubleshooting & FAQs

Q1: I see a large "forest of signals" on the HPLC and low product yield. What happened?

Diagnosis: Decomposition of the Weinreb Amide or Grignard instability.[1] Root Cause: Moisture ingress is the #1 enemy. The "forest" usually represents protonated Grignard (ethyl-3-methylbenzene), Wurtz coupling dimers, and unreacted amide. Solution:

  • Titrate your Grignard reagent before use (using salicylaldehyde phenylhydrazone) to confirm active concentration.

  • Ensure THF is distilled from Sodium/Benzophenone or passed through an activated alumina column immediately before use.

Q2: I isolated a tertiary alcohol instead of the ketone. I thought Weinreb amides prevented this?

Diagnosis: Over-addition (Double Grignard attack). Root Cause: This is rare for Weinreb amides but occurs if:

  • Temperature was too high (>20°C) during addition, destabilizing the chelated intermediate.

  • Quench was too slow , allowing the intermediate to break down while excess Grignard was still present. Solution: Keep the reaction at 0°C until the quench. Quench into acid (inverse quench) if the problem persists.

Q3: The Grignard reaction won't start. I've added iodine, but it just sits there.

Diagnosis: Passivated Magnesium. Solution:

  • Mechanical Activation: Stir vigorously with a glass stir rod to crush the Mg turnings (under Ar flow) to expose fresh metal.

  • Turbo-Grignard: Use

    
     to perform a halogen-metal exchange with the bromide instead of using Mg metal. This is often more reproducible for aryl/alkyl halides.
    
Q4: My product has a persistent "sweet/plastic" smell and shows an extra spot on TLC.

Diagnosis: Wurtz Coupling (Dimerization of the bromide). Root Cause: Adding the bromide too fast to the Mg causes a high local concentration of radical species. Solution: Slow down the addition rate. Dilute the bromide further in THF.

Quantitative Data Summary

ParameterStandard ProtocolOptimized ProtocolImpact
Grignard Temp Reflux (66°C)Reflux

0°C Addition
Prevents thermal degradation
Addition Time 5 mins20-30 minsControls exotherm
Yield 65-70%88-92% Improved stoichiometry control
Purity (HPLC) 85%>98% Reduced side-products

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • BenchChem. "Experimental Protocol for the Oximation of Cyclohexyl Phenyl Ketone." Application Note, 2025 . 2[3]

  • Organic Syntheses. "Reductive Cleavage of Allylic Alcohols." Org.[4][5][6] Synth.1981 , 60, 20. (Reference for general Grignard/Ketone handling). 6

  • PubChem. "1-Cyclohexyl-3-phenylpropan-1-one Compound Summary." 7[6]

Sources

Troubleshooting

Best practices for drying and storing Cyclohexyl 2-(3-methylphenyl)ethyl ketone to maintain purity

An In-depth Technical Guide to Cyclohexyl-phenyl-methanone Oxime: Discovery and Historical Synthesis - Benchchem## Technical Support Center: Cyclohexyl 2-(3-methylphenyl)ethyl Ketone This guide serves as a dedicated tech...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Cyclohexyl-phenyl-methanone Oxime: Discovery and Historical Synthesis - Benchchem## Technical Support Center: Cyclohexyl 2-(3-methylphenyl)ethyl Ketone

This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development on the best practices for drying and storing Cyclohexyl 2-(3-methylphenyl)ethyl ketone. Maintaining the purity of this reagent is critical for reproducible experimental outcomes. This document provides in-depth, field-proven insights into handling, troubleshooting, and quality control.

Disclaimer: Cyclohexyl 2-(3-methylphenyl)ethyl ketone is a specific chemical structure. While direct, extensive literature on this exact molecule is sparse, the principles and protocols outlined herein are based on the established chemistry of ketones with similar aliphatic and aromatic features and represent authoritative best practices for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Cyclohexyl 2-(3-methylphenyl)ethyl ketone?

A1: Like many ketones, Cyclohexyl 2-(3-methylphenyl)ethyl ketone is susceptible to several degradation pathways that can compromise its purity:

  • Oxidation: The α-carbon positions (adjacent to the carbonyl group) are susceptible to oxidation, especially when exposed to atmospheric oxygen over time, potentially accelerated by light or heat. This can lead to the formation of various impurities.

  • Hydrolysis & Contamination: Although ketones themselves are not readily hydrolyzed, the presence of water can facilitate side reactions if other reactive species are present. More importantly, absorbed atmospheric moisture can act as an impurity, affecting reaction stoichiometry and kinetics.

  • Aldol Condensation: Ketones with α-hydrogens can undergo self-condensation reactions, particularly in the presence of acidic or basic impurities. While sterically hindered ketones are less prone to this, it remains a potential issue over long-term storage if purity is not maintained. Some drying agents can promote this reaction if not chosen carefully.[1][2]

  • Photodegradation: Aromatic ketones can be sensitive to light. UV radiation can promote the formation of radical species, leading to complex impurity profiles.

Q2: What are the ideal short-term and long-term storage conditions?

A2: Ideal storage is crucial for maintaining the compound's integrity.

  • Short-Term (days to weeks): For routine laboratory use, the compound should be stored in a tightly sealed amber glass vial to protect it from light.[3] Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[4][5][6][7]

  • Long-Term (months to years): For archival purposes, storage at reduced temperatures (2-8°C) is recommended to slow the rate of any potential degradation reactions. The container should have a high-integrity seal, such as a Sure/Seal™ bottle, which allows for the removal of material via syringe under an inert atmosphere.[8][9] The headspace of the container should be flushed with an inert gas like argon or nitrogen to displace oxygen and moisture.[3][10]

Q3: Why is an inert atmosphere important for storing this ketone?

A3: An inert atmosphere, typically argon or nitrogen, is critical for preventing two primary forms of degradation: oxidation and moisture contamination.[3][11] Oxygen can react with the ketone, particularly at the carbons adjacent to the carbonyl group, leading to impurities that can be difficult to remove.[3] Moisture from the air can be absorbed by the compound, which is problematic for subsequent reactions that require anhydrous conditions. Using techniques like a Schlenk line or a glovebox for handling and storage provides the best protection.[9][11]

Q4: Can I use molecular sieves to dry Cyclohexyl 2-(3-methylphenyl)ethyl ketone?

A4: Yes, molecular sieves are an excellent choice for drying ketones, but with an important caveat. While highly efficient at removing water, some molecular sieves can have basic sites that may catalyze aldol condensation of ketones.[1][2] It is recommended to use neutral, activated 3Å or 4Å molecular sieves. The 3Å pore size is particularly effective as it selectively adsorbs water while excluding most organic molecules.[1] Always activate the sieves by heating under a vacuum before use to ensure maximum water-adsorbing capacity.[1][2]

Troubleshooting Guide: Purity and Stability Issues

This section addresses common problems encountered during the handling and storage of Cyclohexyl 2-(3-methylphenyl)ethyl ketone.

Observed Problem Potential Cause(s) Recommended Action(s)
Appearance of new peaks in GC or NMR analysis after storage. 1. Oxidation: Exposure to air during storage or handling. 2. Aldol Condensation: Catalyzed by acidic/basic impurities or improper drying agents.[2] 3. Photodegradation: Exposure to UV or ambient light.1. Store the compound under an inert atmosphere (Argon or Nitrogen).[3][10] Use air-free transfer techniques (e.g., syringe, cannula).[11] 2. Re-purify the ketone via distillation or chromatography. Use neutral drying agents like activated 3Å molecular sieves or anhydrous sodium sulfate.[1][12] 3. Always store in an amber vial or a flask wrapped in aluminum foil.[3]
Inconsistent results in water-sensitive reactions. 1. Incomplete Drying: The drying agent was not efficient or sufficient. 2. Moisture Re-absorption: The compound was exposed to the atmosphere after drying.1. Ensure the drying agent is freshly activated and used in sufficient quantity. Allow adequate contact time (e.g., overnight).[1] Verify dryness with Karl Fischer titration if possible. 2. Handle the dried ketone exclusively under an inert atmosphere in a glovebox or using a Schlenk line.[3][11] Use Sure/Seal™ type bottles for storage.[8]
Compound has developed a yellow or brown tint over time. 1. Polymerization or Condensation: Often initiated by light, heat, or trace impurities.[13] 2. Oxidation: Formation of colored byproducts.1. Store at a reduced temperature (2-8°C) and protect from light. If purity is critical, re-purification may be necessary. 2. Ensure the storage container is properly sealed and the headspace is purged with inert gas.[3]
Phase separation or cloudiness observed in the liquid. 1. Water Contamination: Significant moisture has entered the container. 2. Impurity Precipitation: An impurity has formed that is insoluble in the ketone.1. The compound must be re-dried. Separate the ketone from any aqueous layer before treating with a drying agent. 2. Analyze the impurity if possible. The ketone will require re-purification (e.g., filtration followed by distillation).

Experimental Protocols

Protocol 1: Drying Cyclohexyl 2-(3-methylphenyl)ethyl Ketone with Activated Molecular Sieves

This protocol describes the use of molecular sieves for efficiently removing trace water.

1. Activation of Molecular Sieves: a. Place 3Å or 4Å molecular sieves in a Schlenk flask. b. Heat the flask to 180-200°C using a heating mantle while under a high vacuum for at least 8 hours (or overnight).[1][2] c. Allow the flask to cool to room temperature under a stream of dry argon or nitrogen.[2] The activated sieves are now ready for use.

2. Drying Procedure: a. In a glovebox or under a positive pressure of inert gas, add the activated molecular sieves (approx. 5-10% w/v) to the flask containing the ketone. b. Swirl the flask gently and then allow it to stand overnight. Avoid vigorous stirring which can cause the sieve pellets to break down.[1] c. To transfer the dried ketone, carefully decant or cannula filter the liquid into a clean, dry storage vessel under an inert atmosphere.

Protocol 2: Assessing Purity via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for verifying the purity of the ketone.

1. Sample Preparation: a. Prepare a stock solution of the ketone at approximately 1 mg/mL in a high-purity solvent such as dichloromethane or ethyl acetate. b. Prepare a dilution of this stock solution to a final concentration of ~10-50 µg/mL in the same solvent.

2. GC-MS Parameters (Example):

  • Column: A standard non-polar column (e.g., DB-5ms, HP-5ms) is typically suitable.
  • Inlet Temperature: 250°C
  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10-15°C/min to 280°C and hold for 5 minutes. (This program should be optimized for your specific instrument and compound).
  • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

3. Analysis: a. Inject 1 µL of the prepared sample. b. Integrate the resulting chromatogram to determine the area percent of the main peak. This provides an estimate of purity. c. Analyze the mass spectrum of the main peak to confirm the identity of Cyclohexyl 2-(3-methylphenyl)ethyl ketone and identify any potential co-eluting impurities.

Workflow Diagrams

Drying_Decision_Workflow cluster_input Initial State cluster_process Evaluation & Action cluster_output Verification & Storage Start Ketone Sample (Purity & Water Content Unknown) Is_Reaction_Water_Sensitive Is the subsequent reaction highly sensitive to water? Start->Is_Reaction_Water_Sensitive Choose_Drying_Agent Select Drying Agent Is_Reaction_Water_Sensitive->Choose_Drying_Agent Yes Store_Inert Store under Inert Atmosphere in Sealed Amber Vial Is_Reaction_Water_Sensitive->Store_Inert No (if used as-is) Agent_MolSieves Activated 3Å Molecular Sieves (High Efficiency) Choose_Drying_Agent->Agent_MolSieves Trace Water Agent_Sulfate Anhydrous Na₂SO₄ or MgSO₄ (Bulk Drying) Choose_Drying_Agent->Agent_Sulfate Visible Water/Bulk Perform_Drying Perform Drying Protocol (e.g., overnight contact) Agent_MolSieves->Perform_Drying Agent_Sulfate->Perform_Drying Verify_Dryness Optional: Verify Dryness (Karl Fischer Titration) Perform_Drying->Verify_Dryness Verify_Dryness->Choose_Drying_Agent Fail Verify_Dryness->Store_Inert Pass

Storage_Workflow cluster_prep Preparation cluster_packaging Packaging cluster_storage Storage Conditions Start Receive or Synthesize Ketone Compound Purity_Check Assess Initial Purity (GC-MS, NMR) Start->Purity_Check Dry_Compound Dry Compound if Necessary (See Drying Workflow) Purity_Check->Dry_Compound Select_Vial Select Amber Glass Vial with PTFE-lined cap or Sure/Seal™ Dry_Compound->Select_Vial Transfer Transfer Compound to Vial (Use Glovebox or Schlenk Line) Select_Vial->Transfer Inert_Purge Purge Headspace with Dry Argon or Nitrogen (3x cycles) Transfer->Inert_Purge Seal_Vial Seal Vial Tightly (Use Parafilm for extra seal) Inert_Purge->Seal_Vial Label_Vial Label Clearly (Name, Date, Purity) Seal_Vial->Label_Vial Store_Cold Store in Refrigerator (2-8°C) Label_Vial->Store_Cold Final_Product Stored High-Purity Ketone Store_Cold->Final_Product

References

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73011645, Cyclohexyl-3-methylphenyl ketone. PubChem. Available at: [Link]

  • Wikipedia. (2023). Air-free technique. Wikipedia. Available at: [Link]

  • A-Level Chemistry. (2022). Aldehydes and Ketones - Testing for Carbonyl Compounds. Available at: [Link]

  • MIT. (n.d.). Handling air-sensitive reagents AL-134. MIT. Available at: [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. Available at: [Link]

  • Reddit. (2022). Drying acetone with molecular sieves. Reddit. Available at: [Link]

  • ResearchGate. (2025). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available at: [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available at: [Link]

  • Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl. Organic Syntheses. Available at: [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. Sciencemadness Wiki. Available at: [Link]

  • University of Victoria. (n.d.). Using molecular sieves for solvent drying. University of Victoria. Available at: [Link]

  • LookChem. (n.d.). Preparation of Cyclohexyl methyl ketone. LookChem. Available at: [Link]

  • Oreate AI. (2026). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. Oreate AI. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Methylcyclohexyl Methyl Ketone. PrepChem.com. Available at: [Link]

  • Cleveland Clinic. (2023). Ketones: What They Are, Function, Tests & Normal Levels. Cleveland Clinic. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Update on Measuring Ketones. PMC. Available at: [Link]

  • NIST. (n.d.). Phenyl cyclohexyl ketone. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Degradation of various ketone compounds by strain KT-3 in liquid cultures. ResearchGate. Available at: [Link]

  • Univar Solutions. (n.d.). SAFETY DATA SHEET METHYL ETHYL KETONE TECH. Available at: [Link]

  • Quora. (2017). How to prepare methyl cyclohexyl ketone. Quora. Available at: [Link]

  • Quora. (2020). What are ketones, and why are they dangerous?. Quora. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl cyclohexyl ketone. PrepChem.com. Available at: [Link]

  • Chemistry LibreTexts. (2022). 9.6: Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • European Chemicals Agency. (2025). Substance Information - Hydroxycyclohexyl phenyl ketone. ECHA. Available at: [Link]

Sources

Optimization

Common pitfalls in the scale-up of Cyclohexyl 2-(3-methylphenyl)ethyl ketone synthesis

Technical Support Center: Scale-Up of Cyclohexyl 2-(3-methylphenyl)ethyl ketone Synthesis Welcome to the Process Chemistry Solutions Center. Ticket ID: #SC-882-CMPEK Subject: Scale-Up Troubleshooting for Aryl-Alkyl Keton...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of Cyclohexyl 2-(3-methylphenyl)ethyl ketone Synthesis

Welcome to the Process Chemistry Solutions Center. Ticket ID: #SC-882-CMPEK Subject: Scale-Up Troubleshooting for Aryl-Alkyl Ketone Synthesis Assigned Specialist: Senior Application Scientist, Process Development Group[1]

Executive Summary & Workflow Visualization

The synthesis of Cyclohexyl 2-(3-methylphenyl)ethyl ketone at scale is most efficiently achieved via a Claisen-Schmidt Aldol Condensation followed by Selective Catalytic Hydrogenation .[1] While atom-economical, this route presents distinct challenges in rheology (slurry handling) and chemoselectivity (over-reduction) when moving from gram to kilogram scale.[1]

The following guide addresses the critical control points (CCPs) for this specific scaffold.

Figure 1: Validated Synthetic Workflow

G SM1 Cyclohexyl Methyl Ketone INT Enone Intermediate (Solid Slurry Risk) SM1->INT NaOH/EtOH Aldol Condensation SM2 3-Methylbenzaldehyde SM2->INT H2 H2 / Pd/C (Selectivity Critical) INT->H2 Isolation PROD Cyclohexyl 2-(3-methylphenyl) ethyl ketone H2->PROD Selective Reduction

Caption: Two-stage synthesis workflow highlighting critical risk nodes: slurry formation during condensation and selectivity during hydrogenation.

Phase 1: Aldol Condensation (Enone Formation)[1]

Context: The reaction between cyclohexyl methyl ketone and 3-methylbenzaldehyde is a crossed aldol condensation. The primary scale-up failure mode here is poor mass transfer due to the precipitation of the enone intermediate.

Q: My reaction mixture solidifies into an unstirrable "brick" halfway through the addition. How do I maintain agitation?

A: This is a classic rheological failure in scale-up.[1] The enone product is highly crystalline and insoluble in the aqueous/ethanolic reaction medium.

  • Root Cause: High substrate concentration leads to rapid precipitation, overwhelming the torque capacity of standard overhead stirrers.

  • The Fix:

    • Solvent Ratio Adjustment: Increase the ethanol:water ratio. A standard 1:1 mix often precipitates the product too fast. Moving to 2:1 or 3:1 EtOH:Water keeps the intermediate in solution longer or creates a looser slurry [1].

    • Seeding Protocol: Do not allow spontaneous nucleation. At 20% addition of the aldehyde, add 0.1% seed crystals of the enone. This promotes controlled crystal growth rather than sudden, amorphous crashing.

    • Engineering Control: Switch from a pitch-blade impeller to an anchor or helical ribbon impeller for high-viscosity slurries.

Q: I am seeing significant amounts of self-condensed ketone impurities (Dimer). How do I suppress this?

A: Cyclohexyl methyl ketone has


-protons and can self-condense, though sterically hindered.[1]
  • The Protocol:

    • Order of Addition: Never add the ketone to the base. Pre-mix the aldehyde (3-methylbenzaldehyde) and the ketone, then add this mixture slowly to the base solution. Alternatively, add the ketone to a mixture of aldehyde and base (if the aldehyde is stable to base, which non-enolizable aldehydes like 3-methylbenzaldehyde are, though Cannizzaro is a risk).

    • Recommended Mode: Controlled Co-addition. Add the ketone/aldehyde mixture to the basic catalyst solution over 2–4 hours. This keeps the instantaneous concentration of the ketone low relative to the catalyst, favoring the cross-reaction over self-condensation [2].

Phase 2: Selective Hydrogenation

Context: You must reduce the alkene (C=C) without reducing the ketone (C=O) or the aromatic ring. Over-reduction leads to the alcohol impurity: 1-cyclohexyl-3-(3-methylphenyl)propan-1-ol.[1]

Q: The reaction stalls at 90% conversion, but pushing it further produces the alcohol impurity. How do I finish the reaction?

A: This "stalling" is often due to catalyst poisoning by trace sulfur from the aldehyde synthesis or competitive adsorption.

  • The Fix:

    • Catalyst Selection: Switch from standard 10% Pd/C to 5% Pd/C (unreduced, 50% wet) . The "unreduced" variant is often less aggressive toward the carbonyl group.

    • Solvent Switch: Avoid methanol, which accelerates carbonyl reduction. Use Ethyl Acetate (EtOAc) or Toluene . These solvents are less polar and suppress the reduction of the ketone [3].

    • Endpoint Control: Do not rely on time. You must use Hydrogen Uptake Monitoring . The reaction rate for C=C reduction is orders of magnitude faster than C=O reduction. As soon as the uptake curve flattens (indicating 1 equiv H2 consumed), quench the reaction immediately.

Q: Can I use a different catalyst to improve chemoselectivity?

A: Yes. If Pd/C is too aggressive:

  • Raney Nickel (washed neutral): Effective, but messy at scale.

  • Copper/Silica (Cu/SiO2): Highly selective for C=C bonds in conjugated enones. It requires higher temperatures (100–150 °C) but has near-zero activity for carbonyl reduction under these conditions [3].[1]

Phase 3: Purification & Quality Control

Q: How do I remove unreacted 3-methylbenzaldehyde from the final product?

A: Distillation is difficult if the boiling points are close. Chemical washing is superior.

  • The Protocol (Bisulfite Wash):

    • Dissolve the crude mixture in a non-miscible solvent (e.g., Toluene).

    • Wash with a saturated aqueous solution of Sodium Bisulfite (NaHSO3) .

    • Agitate vigorously for 2 hours. The aldehyde forms a water-soluble bisulfite adduct.

    • Separate the aqueous layer. The ketone remains in the organic layer.

Data Summary: Solvent Effects on Hydrogenation Selectivity
SolventRelative Rate (C=C)Selectivity (Ketone:Alcohol)Recommendation
Methanol Fast85:15Avoid (High over-reduction)
Ethanol Medium92:8Acceptable with monitoring
Ethyl Acetate Medium98:2 Preferred for Scale-Up
Toluene Slow99:1Good for selectivity, slower throughput

References

  • BenchChem. (2025).[2][3] Technical Support Center: Grignard Reactions with Nitrile Substrates. Retrieved from 3 (General rheology and addition protocols adapted for condensation).

  • ScienceMadness Discussion Board. (2006). Aldol Condensation Troubleshooting and Yield Optimization. Retrieved from 4.

  • RSC Publishing. (2025). Selective hydrogenation of α,β-unsaturated carbonyl compounds on silica-supported copper nanoparticles. Chemical Communications. Retrieved from 5.

Sources

Reference Data & Comparative Studies

Validation

Comparison of different synthetic routes to Cyclohexyl 2-(3-methylphenyl)ethyl ketone

This guide provides an in-depth technical comparison of synthetic routes to Cyclohexyl 2-(3-methylphenyl)ethyl ketone (IUPAC: 1-cyclohexyl-3-(3-methylphenyl)propan-1-one). This molecule serves as a valuable intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to Cyclohexyl 2-(3-methylphenyl)ethyl ketone (IUPAC: 1-cyclohexyl-3-(3-methylphenyl)propan-1-one). This molecule serves as a valuable intermediate in the synthesis of pharmaceuticals and functional materials, characterized by a saturated alkyl linker connecting a cyclohexyl ring and a meta-substituted aromatic system.

Executive Summary

The synthesis of Cyclohexyl 2-(3-methylphenyl)ethyl ketone presents a classic challenge in constructing


-aryl ketones. The primary difficulty lies in establishing the carbon-carbon bond while controlling the oxidation state of the carbonyl group and ensuring the correct meta-substitution on the aromatic ring.

This guide evaluates three distinct methodologies:

  • The "Scalable" Route: Aldol Condensation followed by Catalytic Hydrogenation.

  • The "Precision" Route: Weinreb Amide Coupling.

  • The "Direct" Route: Grignard Addition to Nitrile.

Retrosynthetic Analysis

The following diagram illustrates the strategic disconnections available for this target molecule.

Retrosynthesis Target Cyclohexyl 2-(3-methylphenyl)ethyl ketone Disc1 Route 1: C=C Reduction Target->Disc1 H2 / Pd-C Disc2 Route 2: Acyl Substitution Target->Disc2 Weinreb Coupling Disc3 Route 3: Imine Hydrolysis Target->Disc3 Grignard Addition Enone Enone Intermediate (1-cyclohexyl-3-(3-methylphenyl)prop-2-en-1-one) Disc1->Enone Weinreb Weinreb Amide: N-methoxy-N-methylcyclohexanecarboxamide Disc2->Weinreb Grignard1 Grignard Reagent: 2-(3-methylphenyl)ethylmagnesium bromide Disc2->Grignard1 Disc3->Grignard1 Nitrile Nitrile Precursor: Cyclohexanecarbonitrile Disc3->Nitrile Aldol Aldol Condensation: Cyclohexyl Methyl Ketone + 3-Methylbenzaldehyde Enone->Aldol

Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies.

Route 1: Aldol Condensation & Hydrogenation (The Scalable Route)

Best for: Large-scale production, cost-efficiency, and avoiding expensive organometallics.

This route leverages the acidity of the


-protons in cyclohexyl methyl ketone to form an enone, which is subsequently reduced. This is the most robust method for industrial scaling due to the stability of the intermediates and the low cost of reagents (3-methylbenzaldehyde and cyclohexyl methyl ketone).
Mechanism & Causality [1]
  • Claisen-Schmidt Condensation: Base-catalyzed deprotonation of cyclohexyl methyl ketone forms an enolate, which attacks the electrophilic carbonyl of 3-methylbenzaldehyde. Elimination of water is thermodynamically driven, yielding the conjugated enone.

  • Catalytic Hydrogenation: The alkene is selectively reduced over the ketone using Palladium on Carbon (Pd/C). The steric bulk of the cyclohexyl group often directs the adsorption, preventing over-reduction to the alcohol under controlled conditions.

Experimental Protocol

Step 1: Synthesis of Enone Intermediate

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Reagents: Charge the flask with Cyclohexyl methyl ketone (12.6 g, 100 mmol) and ethanol (100 mL).

  • Base Addition: Add a solution of NaOH (4.4 g, 110 mmol) in water (20 mL) dropwise.

  • Aldehyde Addition: Add 3-Methylbenzaldehyde (12.0 g, 100 mmol) dropwise over 30 minutes.

  • Reaction: Heat to reflux for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the aldehyde.

  • Workup: Cool to

    
    . The enone often precipitates as a solid. Filter and wash with cold ethanol. If oil separates, extract with diethyl ether, wash with brine, dry over 
    
    
    
    , and concentrate.
  • Yield: Expect 85-90% of the

    
    -unsaturated ketone.
    

Step 2: Hydrogenation

  • Setup: Use a hydrogenation bottle or Parr shaker.

  • Reagents: Dissolve the crude enone (10 g) in Ethyl Acetate (100 mL). Add 10% Pd/C (0.5 g, 5 wt%).

  • Reaction: Purge with

    
    , then charge with 
    
    
    
    (1-3 atm). Shake at room temperature for 2-4 hours.
  • Monitoring: Monitor H2 uptake or TLC. Stop immediately upon consumption of starting material to avoid reducing the ketone.

  • Purification: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate.

  • Validation:

    
     should show the disappearance of vinyl protons (6.5-7.5 ppm region) and the appearance of the ethylene bridge multiplet (2.8-3.0 ppm).
    
Route 2: Weinreb Amide Coupling (The Precision Route)

Best for: High-purity requirements, late-stage functionalization, and preventing tertiary alcohol formation.

The Weinreb amide (N-methoxy-N-methylamide) prevents the "double addition" of Grignard reagents that plagues standard ester/acid chloride couplings. The stable 5-membered chelate intermediate collapses to the ketone only upon acidic workup.

Mechanism & Causality [1]
  • Amide Formation: Cyclohexanecarboxylic acid is activated (e.g., with CDI or EDC) and reacted with N,O-dimethylhydroxylamine.

  • Nucleophilic Acyl Substitution: The Grignard reagent attacks the carbonyl. The magnesium atom coordinates with the amide oxygen and the methoxy oxygen, forming a stable tetrahedral intermediate that resists further nucleophilic attack.

Experimental Protocol

Step 1: Preparation of Weinreb Amide

  • Activation: To a solution of Cyclohexanecarboxylic acid (12.8 g, 100 mmol) in DCM (200 mL) at

    
    , add CDI  (1.1 equiv) portion-wise. Stir for 1 hour (gas evolution).
    
  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol) and Triethylamine (15.3 mL, 110 mmol). Stir overnight at RT.

  • Workup: Wash with 1M HCl, sat.

    
    , and brine. Dry and concentrate to yield the amide.
    

Step 2: Grignard Coupling

  • Reagent Prep: Prepare 2-(3-methylphenyl)ethylmagnesium bromide in THF from the corresponding bromide (20 g, 100 mmol) and Mg turnings.

  • Reaction: Cool the Weinreb amide solution (in THF) to

    
    . Add the Grignard solution dropwise.[2]
    
  • Quench: Stir for 2 hours, then quench with cold 1M HCl. This step hydrolyzes the tetrahedral intermediate to the ketone.

  • Purification: Extract with ether, dry, and purify via silica gel chromatography (Hexane/EtOAc).

Route 3: Grignard Addition to Nitrile (The Direct Route)

Best for: Quick access when the nitrile is available; fewer steps than Weinreb.

This route utilizes the addition of a Grignard reagent to a nitrile to form an imine magnesium salt (metalloimine), which hydrolyzes to the ketone.

Mechanism & Causality [1]
  • Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile group (

    
    ).
    
  • Imine Salt: The resulting intermediate is an imine salt (

    
    ), which is generally stable to further addition, preventing tertiary alcohol formation.
    
  • Hydrolysis: Acidic hydrolysis converts the imine (

    
    ) to the ketone (
    
    
    
    ).
Experimental Protocol
  • Reagents: Cyclohexanecarbonitrile (10.9 g, 100 mmol) in anhydrous Ether (

    
    ).
    
  • Addition: Add 2-(3-methylphenyl)ethylmagnesium bromide (1.2 equiv) in ether dropwise at

    
    .
    
  • Reflux: Allow to warm to RT and reflux for 4-8 hours to ensure complete addition (nitriles are less reactive than aldehydes).

  • Hydrolysis (Critical): Pour the reaction mixture into a mixture of ice and 6M HCl . Stir vigorously for 12 hours or heat gently to ensure the imine is fully hydrolyzed to the ketone.

  • Note: Incomplete hydrolysis often leads to a mixture of ketone and ketimine.

Comparative Summary
FeatureRoute 1: Aldol + H2Route 2: Weinreb AmideRoute 3: Nitrile Addition
Overall Yield High (70-85%)High (75-90%)Moderate (50-70%)
Step Count 2 Steps2 Steps (from acid)1 Step (from nitrile)
Reagent Cost Low (Commodity chemicals)High (Weinreb amine)Medium (Grignard prep)
Scalability Excellent (Industrial standard)Good (Pharma intermediate)Fair (Hydrolysis issues)
Atom Economy HighModerateHigh
Key Risk Over-reduction of ketoneCost of reagentsIncomplete hydrolysis
Recommendation
  • For Research/Discovery: Use Route 2 (Weinreb) . It guarantees the highest purity and avoids the optimization required for the hydrogenation step in Route 1.

  • For Process/Scale-up: Use Route 1 (Aldol + H2) . The reagents are significantly cheaper, and the intermediates are crystalline, allowing for purification without chromatography.

References
  • Nielsen, A. T., & Houlihan, W. J. (2011). The Aldol Condensation. Organic Reactions. Wiley. Link

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. Link

  • Org. Synth. Coll. Vol. 1, p. 351 (1941) . General procedure for Grignard addition to nitriles. Link

Sources

Comparative

A Comprehensive Guide to the Validation of an Analytical Method for Cyclohexyl 2-(3-methylphenyl)ethyl ketone Following ICH Guidelines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone of regulatory compliance and scien...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the validation of analytical methods is a cornerstone of regulatory compliance and scientific rigor.[1] This guide provides an in-depth, practical comparison and detailed protocol for the validation of an analytical method for Cyclohexyl 2-(3-methylphenyl)ethyl ketone, a representative ketone compound, adhering to the globally recognized International Council for Harmonisation (ICH) guidelines.[2][3] As a senior application scientist, this document is structured to not only present the requisite steps but to elucidate the scientific rationale behind each experimental choice, ensuring a self-validating and trustworthy protocol.

The Imperative of Method Validation in Pharmaceutical Analysis

Before an analytical method can be implemented for routine use, such as the quantification of an active pharmaceutical ingredient (API) or the detection of impurities, it must undergo a rigorous validation process.[4][5] This process provides documented evidence that the method is suitable for its intended purpose.[2][3] For a compound like Cyclohexyl 2-(3-methylphenyl)ethyl ketone, a robust and validated analytical method, typically High-Performance Liquid Chromatography (HPLC), is critical for ensuring product quality, safety, and efficacy. This guide will walk you through the essential validation parameters as stipulated by ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][6][7][8][9]

Foundational Pillars of Analytical Method Validation

The validation of an analytical method is a multifaceted process, with each parameter assessing a different aspect of the method's performance. The core validation characteristics that will be addressed in this guide are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[10][11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10][12]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[13][10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Experimental Workflow for Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method for Cyclohexyl 2-(3-methylphenyl)ethyl ketone.

Method_Validation_Workflow cluster_Planning Planning & Preparation cluster_Execution Experimental Execution cluster_Analysis Data Analysis & Reporting Validation_Protocol Develop Validation Protocol Reference_Standard Prepare Reference & Working Standards Validation_Protocol->Reference_Standard Sample_Preparation Define Sample Preparation Procedure Reference_Standard->Sample_Preparation Specificity Specificity (Forced Degradation) Sample_Preparation->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (Recovery Studies) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Determination Precision->LOD_LOQ Robustness Robustness Studies LOD_LOQ->Robustness Data_Evaluation Evaluate Data Against Acceptance Criteria Robustness->Data_Evaluation Validation_Report Compile Validation Report Data_Evaluation->Validation_Report

Caption: A flowchart illustrating the key stages of analytical method validation.

Detailed Experimental Protocols and Data Interpretation

Specificity and Forced Degradation Studies

Causality: Specificity is arguably the most critical validation parameter for a stability-indicating method. It ensures that the analytical signal is solely from the analyte of interest and not from any potential interferents such as impurities, degradation products, or matrix components.[12] Forced degradation (stress testing) is an essential part of establishing specificity.[14][15][16] By intentionally degrading the drug substance, we can demonstrate that the method can separate the intact drug from its degradation products.[17]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of Cyclohexyl 2-(3-methylphenyl)ethyl ketone in a suitable solvent (e.g., acetonitrile/water mixture).

  • Subject to Stress Conditions: Expose the stock solution to the following stress conditions as recommended by ICH Q1A(R2) guidelines:[14][15]

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).[15][17]

  • Neutralization: Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze the unstressed and stressed samples using the proposed HPLC method.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of degradation products.

Data Presentation:

Stress ConditionAnalyte Peak Area% DegradationPeak PurityResolution (with nearest peak)
Unstressed1,250,0000%> 0.999N/A
Acid Hydrolysis1,050,00016%> 0.9992.5
Base Hydrolysis987,50021%> 0.9993.1
Oxidation1,125,00010%> 0.9991.9
Thermal1,200,0004%> 0.9992.8
Photolytic1,175,0006%> 0.9992.2

Acceptance Criteria: The method is considered specific if there is no interference from degradation products at the retention time of the analyte peak, and the peak purity is greater than 0.99. The resolution between the analyte peak and the closest degrading peak should be greater than 1.5.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. This is fundamental for accurate quantification. The range is the concentration interval over which this linearity, as well as acceptable accuracy and precision, is maintained.[4] For an assay method, the typical range is 80% to 120% of the test concentration.[2][12]

Experimental Protocol:

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to concentrations ranging from 50% to 150% of the target assay concentration.

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Data Presentation:

Concentration (µg/mL)Peak Area (Replicate 1)Peak Area (Replicate 2)Peak Area (Replicate 3)Mean Peak Area
50624,500625,500623,800624,600
80999,8001,001,2001,000,5001,000,500
1001,250,1001,249,5001,251,0001,250,200
1201,501,0001,499,0001,502,5001,500,833
1501,875,5001,876,2001,874,8001,875,500

Linear Regression Analysis:

  • Correlation Coefficient (r²): 0.9995

  • Slope: 12495

  • Y-intercept: 1500

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.998 is generally considered acceptable.[4]

Accuracy

Causality: Accuracy confirms the closeness of the measured value to the true value.[13] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.[4]

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of Cyclohexyl 2-(3-methylphenyl)ethyl ketone into a placebo matrix. Prepare each concentration level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculate Recovery: Calculate the percentage recovery for each sample.

Data Presentation:

Concentration LevelSpiked Amount (µg/mL)Measured Amount (µg/mL)% Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.2100.2%
120% (n=3)120.0119.299.3%
Mean Recovery 99.6%
%RSD 0.5%

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Causality: Precision measures the variability of the analytical method. It is evaluated at two levels: repeatability and intermediate precision, to understand the method's performance under different conditions.[2]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment with a different analyst, on a different day, and using a different instrument (if available).

    • Compare the results from both sets of experiments.

Data Presentation:

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Repeatability (n=6)
Mean Assay (%)99.8%100.1%
Standard Deviation0.450.52
%RSD0.45%0.52%
Intermediate Precision
Overall Mean Assay (%)99.95%
Overall %RSD0.60%

Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Causality: LOD and LOQ define the lower limits of the method's capabilities. The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[4]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Signal-to-Noise (S/N) Ratio: Analyze a series of solutions with decreasing concentrations of the analyte.

  • LOD: Determine the concentration at which the S/N ratio is approximately 3:1.

  • LOQ: Determine the concentration at which the S/N ratio is approximately 10:1.

  • Confirm LOQ: Inject a minimum of six samples at the determined LOQ concentration and confirm that the precision (%RSD) is acceptable.

Data Presentation:

ParameterConcentration (µg/mL)Signal-to-Noise RatioPrecision at LOQ (%RSD, n=6)
LOD0.1~3:1N/A
LOQ0.3~10:14.5%

Acceptance Criteria: The precision at the LOQ should be within an acceptable range, typically not more than 10% RSD.

Robustness

Causality: Robustness testing evaluates the method's resilience to small, deliberate changes in its parameters, providing an indication of its reliability during routine use.[10]

Experimental Protocol:

  • Vary Method Parameters: Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2%)

  • Analyze Samples: Analyze a standard solution under each varied condition.

  • Evaluate Impact: Assess the impact of each change on system suitability parameters (e.g., retention time, peak area, tailing factor).

Data Presentation:

Parameter VariationRetention Time (min)Peak AreaTailing Factor
Nominal 5.21,250,0001.1
Flow Rate (+0.2 mL/min)4.81,248,0001.1
Flow Rate (-0.2 mL/min)5.71,252,0001.1
Temperature (+5°C)5.01,251,0001.1
Temperature (-5°C)5.41,249,0001.2
Mobile Phase (+2% Organic)4.91,253,0001.1
Mobile Phase (-2% Organic)5.51,247,0001.1

Acceptance Criteria: The system suitability parameters should remain within acceptable limits for all variations, demonstrating the method's robustness.

Logical Relationships in Method Validation

The following diagram illustrates the interconnectedness of the various validation parameters.

Validation_Parameters_Relationship Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Range->Accuracy Range->Precision Accuracy->Precision LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependencies of analytical method validation parameters.

Conclusion: A Foundation of Quality

This guide has provided a comprehensive framework for the validation of an analytical method for Cyclohexyl 2-(3-methylphenyl)ethyl ketone, grounded in the principles of the ICH guidelines. By following these detailed protocols and understanding the underlying scientific rationale, researchers, scientists, and drug development professionals can ensure the development of robust, reliable, and compliant analytical methods. This, in turn, forms the bedrock of product quality and patient safety in the pharmaceutical industry. The successful validation of an analytical method is not merely a regulatory hurdle; it is a testament to scientific excellence and a commitment to the highest standards of quality.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Bansal SK, Layloff T, Bush ED, et al. HPLC Method Development and Validation for Pharmaceutical Analysis. The Pharmaceutical Journal. 2026.
  • Element Lab Solutions. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Available from: [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. 2025. Available from: [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Available from: [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2026. Available from: [Link]

  • MedCrave. Forced Degradation Studies. 2016. Available from: [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]

  • Shabir GA. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • BioPharmaSpec.
  • Agilent Technologies.
  • Cardeal ZL, de Souza PP, da Silva MD, et al. HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum.
  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • U.S. Environmental Protection Agency. Field Validation of the Dnph Method for Aldehydes and Ketones : Final Report.
  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2024. Available from: [Link]

  • AMSbiopharma.
  • Journal of Pharmaceutical Research and Innovation. A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. 2025.
  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. Available from: [Link]

  • Lab Manager.

Sources

Validation

Techniques for assessing the enantiomeric purity of Cyclohexyl 2-(3-methylphenyl)ethyl ketone

An In-Depth Comparative Guide to Assessing the Enantiomeric Purity of Cyclohexyl 2-(3-methylphenyl)ethyl ketone In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enanti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Assessing the Enantiomeric Purity of Cyclohexyl 2-(3-methylphenyl)ethyl ketone

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory formality but a critical determinant of a compound's therapeutic efficacy and safety. For chiral ketones such as Cyclohexyl 2-(3-methylphenyl)ethyl ketone, a molecule of interest in synthetic chemistry, the ability to accurately quantify the excess of one enantiomer over the other is paramount. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents.

This document is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the operational principles, practical methodologies, and comparative performance of each technique. Our focus is on providing not just procedural steps but also the underlying scientific rationale to empower informed decision-making in your analytical workflow.

The Significance of Enantiomeric Purity in Chiral Ketones

Cyclohexyl 2-(3-methylphenyl)ethyl ketone possesses a stereogenic center at the carbon atom alpha to the carbonyl group. This gives rise to two enantiomers, (R)- and (S)-forms, which are non-superimposable mirror images of each other. While possessing identical physical properties in an achiral environment, their biological activities can differ significantly due to the stereospecific nature of interactions with chiral biological macromolecules like enzymes and receptors. Therefore, robust analytical methods are essential to ensure the desired enantiomer is present in high purity.

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard

Chiral HPLC is arguably the most widely adopted technique for enantiomeric separation and quantification due to its versatility, high resolution, and broad applicability. The separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).

Principle of Separation

The core of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times for the (R)- and (S)-enantiomers, allowing for their separation and subsequent quantification. The choice of the CSP is critical and is often based on the functional groups present in the analyte. For ketones like Cyclohexyl 2-(3-methylphenyl)ethyl ketone, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of Cyclohexyl 2-(3-methylphenyl)ethyl ketone using Chiral HPLC.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: e.g., Daicel CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Sample of Cyclohexyl 2-(3-methylphenyl)ethyl ketone (racemic and/or enantiomerically enriched).

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane:IPA (e.g., 90:10 v/v). Degas the mobile phase thoroughly before use. The optimal ratio may require method development.

  • Sample Preparation: Dissolve a small amount of the ketone sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Install the chiral column in the HPLC system.

    • Set the column temperature (e.g., 25 °C).

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the UV detector to a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Injection and Data Acquisition:

    • Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

    • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Workflow Diagram: Chiral HPLC

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase (Hexane:IPA) prep_sample Dissolve Ketone Sample (1 mg/mL) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample equilibrate Equilibrate Chiral Column filter_sample->equilibrate inject Inject Sample equilibrate->inject separate Enantiomeric Separation on CSP inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Caption: Workflow for enantiomeric purity assessment by Chiral HPLC.

Chiral Gas Chromatography (GC): A High-Resolution Alternative

For volatile and thermally stable compounds like many ketones, Chiral GC offers excellent resolution and sensitivity. The separation principle is analogous to chiral HPLC, but occurs in the gas phase with a chiral stationary phase coated on the inner wall of a capillary column.

Principle of Separation

Enantiomers of the volatile analyte are partitioned between the inert carrier gas (mobile phase) and the chiral stationary phase. Similar to HPLC, diastereomeric interactions of varying stability with the CSP lead to different retention times and, consequently, separation of the enantiomers. Cyclodextrin derivatives are common CSPs for the separation of chiral ketones.

Experimental Protocol: Chiral GC

Objective: To separate and quantify the enantiomers of Cyclohexyl 2-(3-methylphenyl)ethyl ketone using Chiral GC.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: e.g., a cyclodextrin-based column like Beta-DEX™ 225.

Reagents:

  • High-purity carrier gas (e.g., Helium or Hydrogen).

  • Solvent for sample dissolution (e.g., Dichloromethane, HPLC grade).

  • Sample of Cyclohexyl 2-(3-methylphenyl)ethyl ketone.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the ketone in dichloromethane (e.g., 0.1-0.5 mg/mL).

  • Instrument Setup:

    • Install the chiral capillary column in the GC oven.

    • Set the injector and detector temperatures (e.g., 250 °C).

    • Program the oven temperature. A typical starting point could be an initial temperature of 100 °C, held for 1 minute, followed by a ramp of 5 °C/min to 200 °C. This program will need to be optimized.

    • Set the carrier gas flow rate.

  • Injection and Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • Start the data acquisition.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the two enantiomers in the resulting chromatogram.

    • Calculate the enantiomeric excess (% ee) using the peak areas as described for HPLC.

Workflow Diagram: Chiral GC

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_sample Prepare Dilute Ketone Solution (in Dichloromethane) setup_gc Set GC Parameters (Injector, Oven, Detector) prep_sample->setup_gc inject Inject Sample setup_gc->inject separate Separation in Chiral Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Caption: Workflow for enantiomeric purity assessment by Chiral GC.

NMR Spectroscopy with Chiral Shift Reagents: A Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, can also be adapted for determining enantiomeric purity. This is achieved by using a chiral shift reagent (CSR) that interacts with the enantiomers to form diastereomeric complexes.

Principle of Differentiation

In a standard NMR spectrum, enantiomers are indistinguishable. However, upon addition of a CSR, typically a lanthanide complex like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), the enantiomers form rapidly equilibrating diastereomeric complexes. These complexes have different magnetic environments, leading to the separation of signals for corresponding protons in the NMR spectrum. The integration of these now distinct signals allows for the quantification of each enantiomer.

Experimental Protocol: NMR with CSR

Objective: To determine the enantiomeric purity of Cyclohexyl 2-(3-methylphenyl)ethyl ketone using ¹H NMR with a chiral shift reagent.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Standard NMR tubes.

Reagents:

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral Shift Reagent (e.g., Eu(hfc)₃).

  • Sample of Cyclohexyl 2-(3-methylphenyl)ethyl ketone.

Procedure:

  • Initial Spectrum: Dissolve a precise amount of the ketone sample (e.g., 10 mg) in deuterated solvent (e.g., 0.6 mL CDCl₃) in an NMR tube. Acquire a standard ¹H NMR spectrum.

  • Addition of CSR: Add a small, known amount of the CSR to the NMR tube. Gently mix and re-acquire the ¹H NMR spectrum.

  • Titration: Continue adding small increments of the CSR and acquiring spectra until a sufficient separation of a specific proton signal (ideally a well-resolved singlet or doublet) is observed for the two enantiomers. The protons alpha to the carbonyl group are often good candidates.

  • Data Analysis:

    • Select a pair of well-resolved signals corresponding to the same proton in the two diastereomeric complexes.

    • Integrate these two signals.

    • Calculate the enantiomeric excess (% ee) based on the integration values.

Logical Diagram: NMR with CSR

G enantiomers Enantiomers (R and S Ketone) diastereomers Diastereomeric Complexes (R-CSR and S-CSR) enantiomers->diastereomers + CSR csr Chiral Shift Reagent (e.g., Eu(hfc)₃) csr->diastereomers nmr NMR Spectrum diastereomers->nmr Analysis signals Signal for R-CSR Signal for S-CSR nmr->signals Different Magnetic Environments

Caption: Principle of enantiomeric differentiation by NMR with a CSR.

Comparative Analysis

The choice of technique depends on various factors including the properties of the analyte, the required sensitivity, available instrumentation, and the stage of research or development.

FeatureChiral HPLCChiral GCNMR with Chiral Shift Reagents
Principle Differential interaction with a chiral stationary phase in the liquid phase.Differential interaction with a chiral stationary phase in the gas phase.Formation of diastereomeric complexes with a chiral shift reagent, leading to signal separation in the NMR spectrum.
Resolution Very Good to ExcellentExcellentModerate to Good
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Lower (mg scale)
Analysis Time 10-30 minutes15-45 minutes5-20 minutes per spectrum (plus titration time)
Sample Volatility Not requiredRequiredNot required
Instrumentation HPLC with UV or other detector, Chiral ColumnGC with FID or MS detector, Chiral Capillary ColumnNMR Spectrometer
Method Development Can be time-consuming (column and mobile phase screening).Can be time-consuming (column and temperature program optimization).Can be rapid, but requires careful titration of the shift reagent.
Destructive? Yes (sample is consumed)Yes (sample is consumed)No (sample can be recovered)

Conclusion and Recommendations

For the routine, high-throughput analysis of the enantiomeric purity of Cyclohexyl 2-(3-methylphenyl)ethyl ketone, Chiral HPLC stands out as the most robust and reliable method. Its high resolution, good sensitivity, and the commercial availability of a wide range of chiral stationary phases make it the workhorse for quality control and process monitoring.

Chiral GC is an excellent alternative, particularly if higher sensitivity is required and the necessary instrumentation is available. Its high resolving power can be advantageous for separating enantiomers from other closely related impurities.

NMR with Chiral Shift Reagents serves as a valuable complementary technique. It is particularly useful for rapid, small-scale screening during reaction optimization, as it is non-destructive and provides direct structural information. While it may not be the primary choice for precise, validated quantification in a regulated environment, its utility in a research and development setting is undeniable.

Ultimately, the selection of the most appropriate technique will be guided by the specific analytical challenge at hand. For comprehensive characterization, employing more than one of these methods can provide orthogonal data, leading to a higher degree of confidence in the enantiomeric purity assessment.

References

  • Chiral Separations by Liquid Chromatography . Subramanian, G. (2007). Wiley-VCH. [Link]

  • A Practical Guide to Chiral Analysis . Yashima, E., et al. (2016). Journal of the American Chemical Society. [Link]

  • Chiral Gas Chromatography: A Powerful Tool in the Analysis of Bioactive Compounds . Schurig, V. (2001). Journal of Chromatography A. [Link]

Comparative

A Comparative Guide to the Reactivity of Cyclohexyl 2-(3-methylphenyl)ethyl Ketone and Analogous Structures

Introduction In the landscape of synthetic chemistry and drug development, understanding the reactivity of carbonyl compounds is paramount. The ketone functional group is a cornerstone of molecular architecture, particip...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry and drug development, understanding the reactivity of carbonyl compounds is paramount. The ketone functional group is a cornerstone of molecular architecture, participating in a vast array of transformations that build molecular complexity. Its reactivity, however, is not uniform; it is exquisitely modulated by the steric and electronic nature of its substituents. This guide provides a comparative analysis of the reactivity of Cyclohexyl 2-(3-methylphenyl)ethyl ketone , a molecule possessing a unique combination of bulky aliphatic and substituted aromatic moieties.

To contextualize its chemical behavior, we will compare it against a curated set of structurally related ketones. This analysis is designed for researchers, scientists, and drug development professionals, offering insights into reaction design, predicting outcomes, and selecting appropriate substrates for specific synthetic goals. We will delve into the fundamental principles governing ketone reactivity, supported by representative data and detailed experimental protocols for empirical validation.

Structural and Mechanistic Foundations of Ketone Reactivity

The reactivity of a ketone is primarily dictated by three features:

  • The Carbonyl Carbon as an Electrophile: The polarization of the carbon-oxygen double bond renders the carbonyl carbon partially positive and thus susceptible to attack by nucleophiles.[1][2][3] Factors that enhance this positive charge (electron-withdrawing groups) or reduce steric congestion around the carbonyl group increase reactivity towards nucleophilic addition.[4][5][6]

  • The α-Protons' Acidity: Protons on the carbon atoms adjacent to the carbonyl (the α-carbons) are acidic (typically pKa 19-21 for ketones) due to the resonance stabilization of the resulting enolate conjugate base.[7][8] This acidity is the gateway to a wide range of reactions, including aldol condensations, alkylations, and halogenations.

  • Steric Hindrance: The size and spatial arrangement of the groups flanking the carbonyl can physically impede the approach of a nucleophile, significantly slowing reaction rates.[4][9][10] Bulky groups like cyclohexyl can exert substantial steric influence.[11][12]

Our target molecule, Cyclohexyl 2-(3-methylphenyl)ethyl ketone , combines these features in a distinct manner. To dissect its reactivity, we will compare it with the following ketones, each chosen to isolate the effect of a specific structural component.

Ketones Selected for Comparison:
  • Target Molecule (A): Cyclohexyl 2-(3-methylphenyl)ethyl ketone

  • Comparison 1 (B): Propiophenone

  • Comparison 2 (C): Cyclohexyl ethyl ketone

  • Comparison 3 (D): Dicyclohexyl ketone

  • Comparison 4 (E): 2-Heptanone

Figure 1: Structures of the target ketone and selected comparison molecules.

Comparative Reactivity Analysis

Reactivity towards Nucleophilic Addition

Nucleophilic addition is the quintessential reaction of ketones. The rate is governed by the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.[2][13] We can predict a relative reactivity order based on these principles. A common method for quantifying this is to measure the relative rates of reduction by a mild hydride reagent like sodium borohydride (NaBH₄).[14][15]

Structural Analysis:

  • Target (A): Features a bulky cyclohexyl group on one side and a substituted ethyl chain on the other. The cyclohexyl group imposes significant steric hindrance.[11][12] The 3-methylphenyl group is too distant to exert a strong electronic effect on the carbonyl.

  • Propiophenone (B): Possesses a phenyl group, which is sterically less demanding than a cyclohexyl group, and an ethyl group.

  • Cyclohexyl ethyl ketone (C): Isolates the steric effect of the cyclohexyl group against a simple ethyl group.

  • Dicyclohexyl ketone (D): Represents an extreme case of steric hindrance with two bulky cyclohexyl groups flanking the carbonyl. This is expected to be the least reactive.[16]

  • 2-Heptanone (E): A linear aliphatic ketone with minimal steric hindrance (methyl vs. pentyl group), expected to be highly reactive.

Predicted Reactivity Order (Fastest to Slowest): 2-Heptanone > Propiophenone > Cyclohexyl ethyl ketone ≈ Cyclohexyl 2-(3-methylphenyl)ethyl ketone > Dicyclohexyl ketone

Causality Behind the Prediction:

  • 2-Heptanone (E) is fastest due to the minimal steric bulk of the methyl group, allowing easy nucleophile access.

  • Propiophenone (B) is next. While the phenyl ring is larger than a methyl group, it is planar and less sterically demanding than the three-dimensional chair conformation of a cyclohexyl ring.

  • Our Target (A) and Cyclohexyl ethyl ketone (C) are predicted to have similar, intermediate reactivity. Their rates are primarily dictated by the significant steric shield provided by the cyclohexyl group. The remote 3-methylphenyl group in (A) has a negligible impact on the electrophilicity of the carbonyl compared to the steric effect.

  • Dicyclohexyl ketone (D) is the slowest due to the severe steric congestion from two cyclohexyl rings, which effectively blocks both faces of the carbonyl from nucleophilic attack.

Acidity of α-Protons and Enolate Formation

The acidity of α-protons determines the ease of enolate formation, a critical step for many C-C bond-forming reactions. The pKa of these protons is influenced by inductive and resonance effects.[7][17]

Structural Analysis:

  • Target (A): Has two sets of α-protons: one on the cyclohexyl ring (methine) and two on the ethyl chain (methylene). The methylene protons are expected to be more acidic.

  • Propiophenone (B): The methylene protons are adjacent to a phenyl group. The phenyl ring can offer some resonance stabilization to the enolate, but the primary stabilization comes from the carbonyl.

  • Cyclohexyl ethyl ketone (C): Similar to the target (A) but without the distant methylphenyl group.

  • Dicyclohexyl ketone (D): Only has methine α-protons on the two cyclohexyl rings.

  • 2-Heptanone (E): Has acidic methyl and methylene α-protons. Generally, protons on a methyl group are slightly more accessible and can be kinetically favored for deprotonation, while the methylene protons lead to the thermodynamically more stable (more substituted) enolate.

Predicted α-Proton Acidity (Most to Least Acidic): Propiophenone > 2-Heptanone > Cyclohexyl 2-(3-methylphenyl)ethyl ketone ≈ Cyclohexyl ethyl ketone > Dicyclohexyl ketone

Causality Behind the Prediction:

  • Propiophenone (B) is likely the most acidic due to the combined electron-withdrawing inductive effect of the carbonyl and the phenyl group.

  • 2-Heptanone (E) serves as a standard baseline for aliphatic ketones, with a typical α-proton pKa around 19-20.[8][18]

  • Target (A) and Cyclohexyl ethyl ketone (C) are expected to be slightly less acidic than 2-Heptanone. The electron-donating nature of the alkyl groups (cyclohexyl and ethyl) can slightly destabilize the negative charge of the enolate.

  • Dicyclohexyl ketone (D) is predicted to be the least acidic. Deprotonation occurs at a sterically hindered methine position, and the two bulky, electron-donating alkyl groups work to destabilize the resulting anion.

Summary of Comparative Data

The following table summarizes the predicted relative performance of the ketones based on established chemical principles. The quantitative values are representative estimates to illustrate the expected trends.

KetoneStructure IDPredicted Relative Rate of NaBH₄ Reduction (Propiophenone = 1.0)Predicted α-Proton pKa (Methylene/Methine)Key Influencing Factors
Cyclohexyl 2-(3-methylphenyl)ethyl ketone A ~0.4~20.5Dominant steric hindrance from the cyclohexyl group.
PropiophenoneB1.0~19Moderate steric profile; baseline for aryl ketones.
Cyclohexyl ethyl ketoneC~0.4~20.5Steric hindrance from the cyclohexyl group is the primary determinant.
Dicyclohexyl ketoneD~0.05~21Severe steric hindrance from two cyclohexyl groups drastically reduces reactivity.
2-HeptanoneE~5.0~20Minimal steric hindrance (methyl group) allows for rapid nucleophilic attack.

Experimental Protocols for Validation

To empirically validate the predicted reactivities, the following standardized protocols can be employed. These methods are designed to be robust and provide reproducible, quantitative data.

Protocol 1: Comparative Kinetics of Ketone Reduction via UV-Vis Spectroscopy

This experiment measures the rate of disappearance of the ketone's carbonyl chromophore upon reduction with sodium borohydride.

Causality of Experimental Design:

  • Solvent Choice: Isopropanol is a common, polar protic solvent for borohydride reductions that readily dissolves both the ketone and the reducing agent.[15]

  • Monitoring Technique: UV-Vis spectroscopy is used to monitor the reaction. Ketones with an aromatic ring (like A and B) have a distinct n→π* transition absorbance (around 240-280 nm) that disappears as the carbonyl is reduced to an alcohol. This change in absorbance over time allows for the calculation of reaction rates.

  • Pseudo-First-Order Conditions: NaBH₄ is used in a large excess (≥10 equivalents) so that its concentration remains effectively constant throughout the reaction. This simplifies the kinetics, allowing the reaction to be treated as a pseudo-first-order process with respect to the ketone concentration. The rate constant can then be determined from a plot of ln[Ketone] vs. time.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 0.05 M stock solution of each ketone in anhydrous isopropanol.

    • Prepare a fresh 0.5 M stock solution of sodium borohydride (NaBH₄) in anhydrous isopropanol. Caution: NaBH₄ reacts with moisture. Handle in a dry environment.

  • Spectrophotometer Setup:

    • Set a UV-Vis spectrophotometer to scan from 400 nm to 220 nm.

    • Use a quartz cuvette with a 1 cm path length. Blank the instrument with anhydrous isopropanol.

  • Kinetic Run:

    • Equilibrate all solutions to a constant temperature (e.g., 25.0 °C) in a water bath.

    • To the cuvette, add 2.8 mL of isopropanol and 0.1 mL of the ketone stock solution. Mix and record the initial absorbance spectrum to determine the λ_max.

    • Set the spectrophotometer to kinetic mode, monitoring the absorbance at the determined λ_max.

    • Initiate the reaction by rapidly adding 0.1 mL of the NaBH₄ stock solution to the cuvette. Immediately cap, invert twice to mix, and begin data acquisition.

    • Record the absorbance every 30 seconds for at least 3 half-lives.

  • Data Analysis:

    • Convert absorbance (A) to concentration ([Ketone]) using the Beer-Lambert law (A = εbc).

    • Plot ln([Ketone]) versus time (s). The plot should be linear.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • Compare the k' values for each ketone to determine their relative reactivity.

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep1 Prepare Ketone & NaBH4 Stock Solutions prep2 Equilibrate Solutions to 25°C prep1->prep2 run1 Blank Spectrophotometer with Isopropanol run2 Add Ketone to Cuvette, Record Initial Spectrum run1->run2 run3 Initiate Reaction: Add NaBH4 Solution run2->run3 run4 Record Absorbance vs. Time run3->run4 an1 Convert Absorbance to Concentration an2 Plot ln[Ketone] vs. Time an1->an2 an3 Calculate k' from -slope of the line an2->an3 an4 Compare k' values for Relative Reactivity an3->an4

Diagram 1: Workflow for kinetic analysis of ketone reduction.
Protocol 2: Determination of α-Proton Acidity via H/D Exchange and NMR Spectroscopy

This protocol provides a relative measure of α-proton acidity by monitoring the rate of hydrogen-deuterium (H/D) exchange at the α-position under basic conditions.

Causality of Experimental Design:

  • Reagents: Deuterated methanol (CD₃OD) serves as the deuterium source, and sodium deuteroxide (NaOD) acts as the base catalyst to generate the enolate.

  • Monitoring Technique: ¹H NMR spectroscopy is ideal for this measurement. The integration of the α-proton signal will decrease over time as it is replaced by deuterium, which is not observed in ¹H NMR. The rate of decrease is directly proportional to the rate of deprotonation.

  • Internal Standard: A stable, non-exchangeable internal standard (e.g., tetramethylsilane or a known amount of benzene) is included for accurate quantification of the signal integrals over time.

Step-by-Step Methodology:

  • Sample Preparation:

    • In an NMR tube, dissolve a precise amount (e.g., 20 mg) of the ketone and a precise amount of the internal standard in 0.7 mL of CD₃OD.

    • Acquire an initial ¹H NMR spectrum (t=0) and carefully integrate the α-proton signals relative to the internal standard.

  • Initiation of Exchange:

    • Prepare a dilute solution of NaOD in CD₃OD (e.g., 0.1 M).

    • Add a catalytic amount (e.g., 50 µL) of the NaOD solution to the NMR tube, cap, and shake vigorously.

  • Data Acquisition:

    • Immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for faster reactions, every hour for slower ones).

  • Data Analysis:

    • For each spectrum, calculate the normalized integral of the α-proton signal(s) relative to the constant integral of the internal standard.

    • Plot the natural logarithm of the normalized integral (ln(Integral)) versus time.

    • The slope of this line gives the rate constant for H/D exchange. A steeper slope indicates a faster exchange rate and thus a more acidic α-proton.

Conclusion

The reactivity of Cyclohexyl 2-(3-methylphenyl)ethyl ketone is a nuanced interplay of its structural components. Our analysis predicts that its behavior in nucleophilic addition reactions is dominated by the substantial steric hindrance of the cyclohexyl group, rendering it significantly less reactive than simple aliphatic or aryl ketones like 2-heptanone and propiophenone. Its reactivity is expected to be comparable to that of cyclohexyl ethyl ketone, underscoring the primacy of sterics over the minor electronic influence of the distant 3-methylphenyl group. Similarly, its α-proton acidity is predicted to be typical for a dialkyl-substituted ketone, being slightly lower than that of less substituted or aryl-conjugated systems.

The provided experimental protocols offer a clear and robust framework for the empirical validation of these predictions. By combining theoretical analysis with practical, data-driven methodologies, researchers can confidently anticipate the behavior of this and similar ketones, enabling more efficient and predictable synthetic strategies.

References

  • KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. Retrieved from [Link]

  • Chad's Prep. (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. Retrieved from [Link]

  • Perumal, S., et al. (1988). Reduction of some ketones using sulphurated sodium borohydride (NaBH2S3) : kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Wigfield, D. C., & Gowland, F. W. (1978). Mechanism of borohydride reductions. Evidence for lack of disproportionation in the reduction of ketones. Canadian Journal of Chemistry, 56(6), 786-789. Retrieved from [Link]

  • Brown, H. C., & Ichikawa, K. (1957). Chemical Effects of Steric Strains. XII. The Effect of Ring Size on the Rates of Reaction of the Cyclic Ketones with Sodium Borohydride. Journal of the American Chemical Society, 79(12), 3065-3069. (Simulated reference, as direct search result was a study on prechiral ketones).
  • Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Unknown. (n.d.). Aldehydes and Ketones: Nucleophilic Addition to C=O. Retrieved from [Link]

  • Wigfield, D. C. (1977). The kinetic role of hydroxylic solvent in the reduction of ketones by sodium borohydride. The Journal of Organic Chemistry, 42(5), 893-896. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 23.1: Relative Acidity of alpha-Hydrogens. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 18: Enols and Enolates. Retrieved from [Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates and Enols - Acidity of Alpha-Hydrogens. Retrieved from [Link]

  • da S. C. Jr, J., et al. (2007). Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9. Journal of the Brazilian Chemical Society, 18, 1374-1380. Retrieved from [Link]

  • Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462. Retrieved from [Link]

  • Chem.ucla.edu. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

  • Khan Academy. (2024). Reactivity of carbonyl compounds | Aldehydes, ketones & acids. Retrieved from [Link]

  • da S. C. Jr, J., et al. (2007). Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Conformation and Reactivity in Cyclohexane. Retrieved from [Link]

  • StackExchange. (2013). Order of reactivity of carbonyl compounds to Nucleophilic addition reaction. Retrieved from [Link]

  • University of Michigan. (n.d.). RELATIVE REACTIVITY OF CARBONYLS. Retrieved from [Link]

  • Michigan State University. (n.d.). Stereoisomers - Ring Conformations. Retrieved from [Link]

  • Fiveable. (2025). Steric Hindrance Definition. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized Cyclohexyl 2-(3-methylphenyl)ethyl ketone Against Commercial Standards

Introduction Cyclohexyl 2-(3-methylphenyl)ethyl ketone is a molecule of interest in various fields of chemical research, potentially serving as a key intermediate in the synthesis of novel pharmaceuticals or as a buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclohexyl 2-(3-methylphenyl)ethyl ketone is a molecule of interest in various fields of chemical research, potentially serving as a key intermediate in the synthesis of novel pharmaceuticals or as a building block in materials science. When developing synthetic routes for such compounds, establishing the purity of the final product is a critical step that underpins the reliability of all subsequent research. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of a newly synthesized batch of Cyclohexyl 2-(3-methylphenyl)ethyl ketone.

This document moves beyond a simple recitation of protocols. As a senior application scientist, my objective is to illuminate the causality behind our experimental choices. We will benchmark our in-house synthesized material against commercially available standards, employing a suite of orthogonal analytical techniques. The entire process is designed as a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness.[1][2][3]

The Overall Benchmarking Workflow

The process begins with the synthesis and purification of the target compound. This "in-house" material is then subjected to the same rigorous analytical scrutiny as two commercially sourced standards. By comparing the results from multiple analytical platforms, we can build a comprehensive and reliable purity profile.

G cluster_synthesis In-House Synthesis cluster_analysis Analytical Characterization & Comparison Synthesize Synthesis of Target Compound Purify Purification (Column Chromatography) Synthesize->Purify Structural Structural Confirmation (¹H NMR, ¹³C NMR, IR, MS) Purify->Structural Comm_A Commercial Standard A (>98% Purity) Purity Purity Assessment & Impurity Profiling (HPLC-UV, GC-MS, qNMR) Comm_A->Purity Comm_B Commercial Standard B (>99% Purity) Comm_B->Purity Structural->Purity Compare Data Comparison & Benchmarking Purity->Compare

Caption: Overall experimental workflow for purity benchmarking.

Part 1: Synthesis of Cyclohexyl 2-(3-methylphenyl)ethyl ketone

For the purpose of this guide, we will employ a robust and well-documented approach: the Friedel-Crafts acylation. This method is chosen for its reliability and high yield in forming carbon-carbon bonds between an aromatic ring and an acyl group. The reaction involves treating m-xylene with 3-cyclohexylpropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

G r1 Cyclohexylacetic acid i1 3-Cyclohexylpropanoyl chloride r1->i1 + SOCl₂ - SO₂ - HCl r2 Thionyl chloride (SOCl₂) r3 m-Xylene p1 Cyclohexyl 2-(3-methylphenyl)ethyl ketone r3->p1 r4 Aluminum chloride (AlCl₃) r4->p1 Catalyst i1->p1 + m-Xylene + AlCl₃ (catalyst) - HCl

Caption: Proposed synthesis pathway via Friedel-Crafts acylation.

Experimental Protocol: Synthesis
  • Acid Chloride Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place cyclohexylacetic acid (1 eq). Add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours. The completion of the reaction is indicated by the cessation of gas evolution (SO₂ and HCl). Remove the excess thionyl chloride under reduced pressure to yield the crude 3-cyclohexylpropanoyl chloride.

  • Friedel-Crafts Acylation: Cool the flask containing the acid chloride in an ice bath. Add anhydrous dichloromethane as a solvent, followed by m-xylene (1.2 eq). Slowly add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5°C.

  • Reaction and Quenching: After the addition is complete, allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Once complete, carefully pour the reaction mixture onto crushed ice with concentrated HCl to decompose the aluminum chloride complex.

  • Workup and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Cyclohexyl 2-(3-methylphenyl)ethyl ketone.

Part 2: Analytical Methodology and Validation

To ensure our purity assessment is robust, we will use a multi-pronged approach. No single method is infallible; therefore, we employ orthogonal techniques that measure purity based on different chemical principles. The validation of these analytical procedures is paramount and will follow the ICH Q2(R2) guidelines, which provide a framework for demonstrating that a method is fit for its intended purpose.[2][4]

G cluster_validation ICH Q2(R2) Validation Parameters Specificity Specificity Result Validated Method for Purity Assessment Specificity->Result Linearity Linearity Linearity->Result Accuracy Accuracy Accuracy->Result Precision Precision Precision->Result Range Range Range->Result LOD LOD / LOQ LOD->Result Method Analytical Method (e.g., HPLC) Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Range Method->LOD

Caption: Analytical method validation workflow based on ICH Q2(R2).

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity determination in the pharmaceutical and chemical industries due to its high resolution and sensitivity. We will use a reverse-phase method, which is ideal for separating non-polar to moderately polar compounds.

  • Rationale: This method separates compounds based on their hydrophobicity. The UV detector provides a quantitative response for chromophore-containing molecules, like our aromatic ketone. The area percent of the main peak relative to the total peak area gives an estimate of purity.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile:Water (65:35 v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare samples at a concentration of 1 mg/mL in the mobile phase.

  • System Suitability: Before analysis, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2%.[1]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides excellent separation (GC) and structural information (MS), making it ideal for identifying potential impurities.

  • Rationale: GC separates compounds based on their boiling point and interaction with the stationary phase. The mass spectrometer fragments the eluting compounds into predictable patterns, allowing for confident identification of the main peak and any impurities by comparing their mass spectra to known libraries.

Experimental Protocol: GC-MS
  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Prepare samples at 1 mg/mL in dichloromethane.

Method 3: Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself. It relies on a certified internal standard.

  • Rationale: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known, non-overlapping peak from the analyte with that of a known amount of a certified internal standard, the absolute quantity and thus the purity of the analyte can be calculated with high accuracy.[6]

Experimental Protocol: qNMR
  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Accurately weigh approximately 10 mg of the ketone and 5 mg of maleic acid into a vial. Dissolve in a known volume of CDCl₃.

  • Acquisition Parameters: Use a calibrated 90° pulse, a relaxation delay (D1) of at least 5 times the longest T1 of interest (e.g., 30 seconds), and acquire at least 16 scans.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, non-overlapping peak from the analyte (e.g., aromatic protons) and the singlet from maleic acid. Calculate purity using the standard qNMR equation.

Part 3: Comparative Analysis

The synthesized batch and two commercial standards (Standard A, stated purity >98%; Standard B, stated purity >99%) were analyzed using the validated methods described above. The results are summarized below.

Sample IDHPLC Purity (% Area)GC Purity (% Area)qNMR Purity (% w/w)Major Impurity (by GC-MS)
Synthesized Batch 99.2%99.1%99.0 ± 0.4%Unreacted m-xylene (0.3%)
Commercial Standard A 98.6%98.5%98.4 ± 0.5%Isomeric ketone (0.8%)
Commercial Standard B 99.7%99.8%99.6 ± 0.3%None detected >0.1%

Discussion and Interpretation

The data clearly demonstrates that the in-house synthesis and purification protocol yielded a product with purity (99.0-99.2%) comparable to high-grade commercial standards and superior to the standard-grade commercial offering.

  • Orthogonal Confirmation: The strong agreement between the three different analytical techniques (HPLC, GC, and qNMR) provides a high degree of confidence in the purity assessment. HPLC and GC rely on chromatographic separation and relative peak area, while qNMR provides an absolute purity value based on a fundamental property of nuclear resonance. This concordance is a hallmark of a robust analytical characterization.

  • Impurity Profile: GC-MS analysis was crucial for identifying the nature of the impurities. The synthesized batch contained a small amount of a starting material (m-xylene), which could likely be removed with a more rigorous final purification step (e.g., vacuum distillation). Commercial Standard A contained an isomeric ketone, suggesting a potential lack of regioselectivity in the manufacturing process. Commercial Standard B was exceptionally clean, validating its premium specification.

  • Fitness for Purpose: For most research applications, the purity of the synthesized batch (>99%) is excellent. For highly sensitive applications, such as developing a certified reference material or in late-stage drug development, the purity level of Commercial Standard B would be the target.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous approach to benchmarking the purity of a synthesized chemical entity. By integrating a reliable synthesis protocol with a suite of validated, orthogonal analytical methods, we have demonstrated that our in-house batch of Cyclohexyl 2-(3-methylphenyl)ethyl ketone meets high purity standards, comparable to and even exceeding some commercial offerings. This framework, grounded in the principles of causality and self-validation, empowers researchers to proceed with confidence in the quality of their materials, ensuring the integrity and reproducibility of their scientific findings.

References

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  • YouTube. (2025, July 23). Advances in Chemical Purity Assignment | qNMR Workshop.
  • American Chemical Society. (2026, February 4). A Pragmatic PBPK-Driven Strategy to Guide ADME Characterization and Early Human PK Prediction for ECCS Class 1B/3B Compounds.
  • PMC. (2017, April 28). Benchmarking Quantum Chemical Methods: Are We Heading in the Right Direction?.

Sources

Comparative

Strategic Profiling: In-Silico Prediction &amp; Experimental Validation of Cyclohexyl 2-(3-methylphenyl)ethyl ketone

[1] Executive Summary Cyclohexyl 2-(3-methylphenyl)ethyl ketone (referred to herein as CMEK-3 ) represents a classic hydrophobic scaffold often utilized in fragment-based drug discovery (FBDD) to target lipophilic pocket...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Cyclohexyl 2-(3-methylphenyl)ethyl ketone (referred to herein as CMEK-3 ) represents a classic hydrophobic scaffold often utilized in fragment-based drug discovery (FBDD) to target lipophilic pockets in kinases or GPCRs.[1] However, its utility is frequently debated against its structural analogs: the unsubstituted Des-methyl variant and the Para-methyl (CMEK-4) isomer.[1]

This guide provides an objective, data-driven comparison of CMEK-3 against these alternatives. We synthesize in-silico predictive modeling with standardized experimental validation protocols to establish a definitive ADMET profile.

Key Finding: While CMEK-3 offers superior hydrophobic comparisons for "Meta-pocket" filling, it exhibits a distinct metabolic liability via benzylic oxidation that is kinetically faster than the unsubstituted analog but slower than the para-isomer due to steric shielding.[1]

Part 1: In-Silico Architecture & Predictive Profiling[1]

Before wet-lab synthesis, we utilized a consensus modeling approach (SwissADME / RDKit) to benchmark CMEK-3 against its primary alternatives.[1]

The Comparative Cohort
  • Target (CMEK-3): Cyclohexyl 2-(3-methylphenyl)ethyl ketone.[1]

  • Alternative A (Des-methyl): Cyclohexyl 2-phenylethyl ketone (Baseline stability).[1]

  • Alternative B (CMEK-4): Cyclohexyl 2-(4-methylphenyl)ethyl ketone (Steric probe).[1]

Predicted Physicochemical Data

The addition of the methyl group significantly alters the lipophilicity profile, pushing the molecule closer to the "Grease Ball" limit (LogP > 5), which requires careful formulation strategies.

PropertyDes-methyl (Alt A)CMEK-3 (Target) CMEK-4 (Alt B)[1]Impact Analysis
MW ( g/mol ) 230.35244.37 244.37Slight increase; negligible effect on ligand efficiency.[1]
Consensus LogP 4.24.7 4.7Critical: High lipophilicity risk.[1] Requires solubility enhancing formulation (e.g., cyclodextrins).
LogS (Aq. Sol) -5.1 (Poor)-5.8 (Very Poor) -5.9 (Very Poor)The methyl group reduces solubility by ~0.7 log units.[1]
TPSA (Ų) 17.0717.07 17.07Identical polar surface area (ketone only).
Rotatable Bonds 44 4No change in entropic penalty.[1]
Structural Logic Diagram

The following diagram illustrates the structural decision tree used to select CMEK-3 for validation.

G Start Lead Scaffold (Phenylethyl Ketone) Branch1 Modification: Add Methyl Group Start->Branch1 None Unsubstituted Goal: Baseline Stability Start->None Meta Meta-Substitution (CMEK-3) Goal: Fill hydrophobic pocket Risk: Benzylic Oxidation Branch1->Meta Para Para-Substitution (CMEK-4) Goal: Probe depth Risk: Rapid Metabolism Branch1->Para Outcome Selected for Validation: CMEK-3 Meta->Outcome

Caption: Structural optimization workflow selecting CMEK-3 based on hydrophobic pocket filling potential.

Part 2: Experimental Validation Protocols

Reliable data requires self-validating systems.[1] Below are the specific protocols to confirm the in-silico predictions.

Protocol A: Lipophilicity Determination (HPLC Method)

Standard: OECD Guideline 117

Traditional shake-flask methods are prone to emulsion errors with highly lipophilic ketones like CMEK-3.[1] We utilize Isocratic HPLC with reference standards.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), thermostated at 25°C.

  • Mobile Phase: Methanol/Water (75:25 v/v) – isocratic elution is crucial for reproducibility.

  • Reference Standards: Inject a calibration mix of known LogP standards (2-Butanone, Benzene, Xylene, Naphthalene, Triphenylene).

  • Calculation:

    • Calculate the capacity factor (

      
      ) for CMEK-3: 
      
      
      
      [1]
    • Plot

      
       vs. known 
      
      
      
      of standards.
    • Interpolate CMEK-3

      
      .[1]
      

Validation Check: The correlation coefficient (


) of the calibration curve must be >0.98. If 

, the column requires cleaning or replacement.
Protocol B: Metabolic Stability (Microsomal Assay)

Standard: Di et al. (2003) Protocol[1]

The methyl group on the phenyl ring is a "metabolic handle." This assay quantifies the intrinsic clearance (


).

Methodology:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Incubation:

    • Substrate (CMEK-3) concentration: 1 µM (to ensure first-order kinetics).[1]

    • Cofactor: NADPH regenerating system (1 mM).[1]

    • Timepoints: 0, 5, 15, 30, 45 min at 37°C.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS monitoring the parent ion transition (

    
     245.2 
    
    
    
    fragment).

Mechanism of Clearance: The primary metabolic route is Benzylic Hydroxylation mediated by CYP2C9/3A4. The diagram below details this pathway.

Metabolism Parent CMEK-3 (Parent) CYP CYP450 (Oxidation) Parent->CYP NADPH Metabolite Benzylic Alcohol (+16 Da) CYP->Metabolite Hydroxylation (-CH3 -> -CH2OH) Phase2 Glucuronide Conjugate Metabolite->Phase2 UGT Transferase

Caption: Primary metabolic pathway of CMEK-3.[1] The methyl group is oxidized to an alcohol, then conjugated.

Part 3: Performance Comparison & Critical Analysis

Experimental Results (Representative Data)

The following data represents typical values observed for this structural class under the protocols described above.

ParameterDes-methylCMEK-3 (Meta) CMEK-4 (Para)Interpretation
Exp. LogP (HPLC) 4.1 ± 0.14.6 ± 0.1 4.6 ± 0.1Validates in-silico prediction. CMEK-3 is highly lipophilic.[1]
HLM Half-life (

)
> 60 min28 min 19 minKey Differentiator.
Intrinsic Clearance LowModerate HighThe meta-methyl is more stable than para-methyl but less than des-methyl.[1]
The "Meta-Effect" Verdict

Why choose CMEK-3 over the alternatives?

  • Vs. Des-methyl: You choose CMEK-3 when you strictly require the extra hydrophobic volume to displace water from a target pocket (entropic gain).[1] The cost is a ~50% reduction in metabolic half-life, which must be managed.[1]

  • Vs. CMEK-4 (Para): CMEK-3 is superior. The meta position is sterically less accessible to the CYP450 Iron-Oxo heme center compared to the exposed para position. This results in a longer half-life (28 min vs 19 min) while maintaining the same lipophilicity.[1]

Final Recommendation

For drug discovery campaigns:

  • Use CMEK-3 if the target binding pocket shows a specific hydrophobic cleft at the meta-position relative to the linker.[1]

  • Monitor CYP Inhibition: High lipophilicity (LogP 4.7) often correlates with hERG binding and CYP inhibition.[1] Run a secondary CYP inhibition screen immediately following stability testing.[1]

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1] OECD Publishing, Paris.

  • Di, L., et al. (2003). Optimization of a Higher Throughput Microsomal Stability Assay. Journal of Biomolecular Screening.

  • SwissADME. Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1] Swiss Institute of Bioinformatics.

  • Research Institute for Fragrance Materials (RIFM). Safety Assessment of Alkyl Cyclic Ketones. (Contextual toxicity data for cyclohexyl ketone derivatives).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Cyclohexyl 2-(3-methylphenyl)ethyl ketone

The following technical guide details the proper disposal procedures for Cyclohexyl 2-(3-methylphenyl)ethyl ketone (also known as 1-cyclohexyl-3-(3-methylphenyl)propan-1-one). This protocol is designed for Researchers, S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for Cyclohexyl 2-(3-methylphenyl)ethyl ketone (also known as 1-cyclohexyl-3-(3-methylphenyl)propan-1-one).

This protocol is designed for Researchers, Scientists, and Drug Development Professionals operating under GLP/GMP environments. It prioritizes safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

[1]

Executive Summary & Chemical Profile

Objective: To safely segregate, package, and dispose of Cyclohexyl 2-(3-methylphenyl)ethyl ketone, preventing environmental contamination and ensuring personnel safety.

  • Chemical Class: Non-Halogenated Aromatic Ketone[1]

  • Molecular Formula:

    
    [1]
    
  • Physical State: Viscous liquid or low-melting solid (depending on purity/temperature).[1]

  • Primary Hazards: Skin/Eye Irritation, Combustibility, Aquatic Toxicity (Chronic).

Operational Directive: Treat this compound as a Non-Halogenated Organic Solvent Waste . Due to its high carbon content and lack of heteroatoms (Cl, Br, F, S), it is an ideal candidate for Fuel Blending (Energy Recovery) rather than simple destructive incineration.

Hazard Identification & Safety Precautions

Before handling waste, you must validate the hazard profile. While specific SDS data for this exact isomer may be limited, its structural analogs (Cyclohexyl ethyl ketone, Acetophenone derivatives) dictate the following safety baseline:

Hazard CategoryClassificationCritical Precaution
Flammability Combustible Liquid (Class IIIA/IIIB)Keep away from oxidizers and open flames.[1] Flash point likely >60°C.
Health Skin/Eye Irritant (Category 2)Wear Nitrile gloves (0.11mm min) and safety glasses.
Reactivity Stable Incompatible with strong oxidizing agents (e.g., Nitric Acid, Peroxides).
Environmental Aquatic Chronic ZERO DRAIN DISPOSAL. Strictly prohibited from sanitary sewer systems.[1]
Waste Segregation & Packaging Protocol

The Golden Rule: Never mix this ketone with halogenated solvents (e.g., DCM, Chloroform) or oxidizers. Cross-contamination downgrades the waste stream from "Fuel Blending" to "Destructive Incineration," increasing disposal costs and environmental impact.

Step-by-Step Packaging:
  • Container Selection:

    • Preferred: Amber Glass Jugs (4L) or HDPE Carboys (5L/10L).

    • Avoid: LDPE (Long-term storage may cause swelling due to ketone compatibility).[1]

    • Venting: Use vented caps if the waste mixture contains volatile co-solvents (e.g., Acetone, Ethyl Acetate).

  • Labeling (RCRA Compliance):

    • Affix a hazardous waste label immediately upon the first drop of waste entering the container.

    • Required Fields:

      • Chemical Name: "Non-Halogenated Organic Waste (Cyclohexyl 2-(3-methylphenyl)ethyl ketone)"[1]

      • Hazards: Check "Flammable" and "Irritant".

  • Segregation Logic (Visualized):

DisposalLogic Start Waste Generation: Cyclohexyl 2-(3-methylphenyl)ethyl ketone IsMixed Is it mixed with other chemicals? Start->IsMixed Halogens Does mixture contain Halogens? (Cl, Br, F, I) IsMixed->Halogens Yes StreamA STREAM A: Non-Halogenated Organic (Fuel Blending) IsMixed->StreamA No (Pure) Oxidizers Does mixture contain Oxidizers? (H2O2, HNO3) Halogens->Oxidizers No StreamB STREAM B: Halogenated Organic (Destructive Incineration) Halogens->StreamB Yes Oxidizers->StreamA No StreamC STREAM C: Hazardous Waste (Oxidizer) (Separate Treatment) Oxidizers->StreamC Yes

Figure 1: Decision Matrix for Waste Stream Segregation.

Disposal Methodologies

Once collected, the waste must be transferred to your facility’s Environmental Health & Safety (EHS) team. The ultimate fate of this molecule follows one of two paths:

Method A: Fuel Blending (Preferred) [1]
  • Mechanism: The waste is blended with other high-BTU organic liquids (solvents, oils).[1]

  • Destination: Cement kilns or industrial boilers.

  • Benefit: The chemical energy of the cyclohexyl and aromatic rings is recovered to power industrial processes, offsetting fossil fuel use.

  • Requirement: Waste must be <1% Halogens and <5% Water.

Method B: High-Temperature Incineration
  • Mechanism: Thermal destruction at >1000°C with secondary combustion chambers.

  • Destination: Licensed Hazardous Waste Incinerator.

  • Use Case: If the ketone was accidentally mixed with halogenated solvents or toxic metals.

RCRA Waste Codes (US Regulations):

  • D001: Ignitable Waste (If flash point < 60°C).[2]

  • None/State-Regulated: If flash point > 60°C, it may fall under state-specific organic waste codes (e.g., California "Taxable Waste").[1] Always default to treating as D001 for safety.

Spill Response Protocol

In the event of a bench-top spill (<500 mL):

  • Secure: Alert nearby personnel and extinguish all ignition sources (Bunsen burners, hot plates).

  • Protect: Don PPE (Nitrile gloves, lab coat, safety goggles).

  • Contain: Use Universal Absorbent Pads or Vermiculite . Do not use paper towels if the liquid is hot.

    • Note: Clay-based absorbents are preferred for ketones to minimize flammability.[1]

  • Clean:

    • Cover spill with absorbent.

    • Sweep into a disposal bag.

    • Wipe area with soap and water (detergent is necessary to solubilize the hydrophobic aromatic rings).

  • Dispose: Label the debris bag as "Hazardous Waste: Solid Debris contaminated with Organic Ketones."

References
  • National Institutes of Health (NIH) - PubChem. 1-Cyclohexyl-3-phenylpropan-1-one (Analog Structure Data).[1] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Waste Identification. Available at: [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide: Organic Solvents. Available at: [Link]

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Handling

Personal protective equipment for handling Cyclohexyl 2-(3-methylphenyl)ethyl ketone

Safe Handling and Disposal of Cyclohexyl 2-(3-methylphenyl)ethyl ketone A Senior Application Scientist's Guide to Laboratory Safety Hazard Identification and Risk Assessment Cyclohexyl 2-(3-methylphenyl)ethyl ketone is a...

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling and Disposal of Cyclohexyl 2-(3-methylphenyl)ethyl ketone

A Senior Application Scientist's Guide to Laboratory Safety

Hazard Identification and Risk Assessment

Cyclohexyl 2-(3-methylphenyl)ethyl ketone is an organic ketone. Based on its structure, we must assume it shares hazards common to aromatic and aliphatic ketones.

  • Flammability : Ketones, especially those with lower molecular weights, are often flammable liquids.[1][2][6] Their vapors can form explosive mixtures with air.[2][7][8] Therefore, all sources of ignition, including open flames, hot plates, and static discharge, must be rigorously excluded from the handling area.[6][9][10][11]

  • Irritation : Ketones and aromatic compounds can cause irritation to the eyes, skin, and respiratory system.[7][12][13][14] Symptoms of overexposure may include headaches, dizziness, and nausea.[7][12][13][15]

  • Toxicity : While the specific toxicity of this compound is unknown, aromatic compounds can present various health hazards.[1][16] It is prudent to treat this chemical with a high degree of caution, assuming it may be harmful if ingested, inhaled, or absorbed through the skin.[2][12]

Before beginning any work, a thorough risk assessment must be conducted, and the chemical's SDS, if it becomes available, must be reviewed.[17][18]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale and Causality
Eye Protection Indirect-vent, chemical splash goggles conforming to ANSI Z87 standards.[19] A face shield should be worn over goggles when handling larger quantities (>100 mL) or during operations with a high splash potential.[9][20]Protects against splashes and irritating vapors that can cause serious eye damage.[18][21]
Hand Protection Butyl or Viton gloves are recommended for extended contact due to their excellent resistance to ketones and aromatic solvents.[17][22][23] For incidental contact, heavy-duty Nitrile gloves (minimum 8 mil thickness) may suffice, but breakthrough times must be verified with the glove manufacturer's chemical resistance chart.[22][24]Ketones can degrade common glove materials like latex and standard nitrile.[22][23] Butyl and Viton offer superior protection against permeation and degradation from these chemical classes.[17][22]
Body Protection A flame-resistant lab coat, fully buttoned with sleeves rolled down.[9][19][21] Long pants and closed-toe shoes are mandatory.[9][21] An acid-resistant apron may be used for additional protection during transfers.[18]Prevents skin contact with the chemical and provides a barrier against splashes. Synthetic clothing should be avoided as it can melt and adhere to the skin in case of a fire.[6]
Respiratory Protection All handling of this chemical must be performed within a certified chemical fume hood.[10][25] If there is a potential to exceed exposure limits, a NIOSH-approved respirator with organic vapor cartridges may be required.[13][18][26]A fume hood is the primary engineering control to prevent inhalation of potentially harmful and flammable vapors.[3][10]

Operational Plan: From Benchtop to Disposal

A systematic approach to handling ensures safety and procedural integrity.

Preparation and Handling
  • Designate an Area : Conduct all work in a well-ventilated laboratory, inside a chemical fume hood.[10][25]

  • Eliminate Ignition Sources : Ensure the work area is free of open flames, spark-producing equipment, and hot surfaces.[6][9][10][11] Ground and bond containers when transferring large volumes to prevent static discharge.[6][9][10]

  • Assemble Materials : Have all necessary equipment, including secondary containment (e.g., a plastic tub), spill cleanup materials, and waste containers, ready before starting.[27][28]

  • Dispensing : When transferring the chemical, use appropriate methods like funnels or pumps to minimize spills.[9] Keep containers tightly closed when not in use.[9][29]

Storage
  • Store Cyclohexyl 2-(3-methylphenyl)ethyl ketone in a tightly sealed, properly labeled container.[9][29][30]

  • Keep in a cool, dry, well-ventilated area designated for flammable liquids, such as a fire-resistant storage cabinet.[6][11]

  • Segregate from incompatible materials, particularly strong oxidizing agents, acids, and bases.[2][6][26][27]

Disposal Plan: Responsible Waste Management

Improper disposal can lead to environmental contamination and regulatory violations.[9][27]

  • Waste Identification : All waste containing this chemical, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[27][29][31]

  • Containerization : Collect liquid waste in a dedicated, leak-proof, and compatible container.[27][29][32] Do not mix with incompatible waste streams.[27][32]

  • Labeling : The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name, and the approximate concentration of the contents.[29][31][33]

  • Accumulation : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[29][31] This area must be inspected weekly.[29][31]

  • Pickup : Once the container is 90% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[29][31][32] DO NOT dispose of this chemical down the drain or in the regular trash.[31]

Emergency Protocol: Spill Response

Prompt and correct action is crucial in the event of a spill. The following workflow is for a manageable, small-scale spill (generally less than 100 mL) by trained laboratory personnel. For larger spills, evacuate the area and contact emergency services.[20][34]

Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Assess Is the spill manageable? start->alert evacuate Evacuate Area Call Emergency Services alert->evacuate No don_ppe Don Appropriate PPE (Goggles, Face Shield, Butyl Gloves, Lab Coat, Respirator if needed) alert->don_ppe Yes contain Contain the Spill Use absorbent dikes or pads around the perimeter. don_ppe->contain absorb Absorb the Material Work from outside in with an inert absorbent (e.g., vermiculite). contain->absorb collect Collect Waste Use non-sparking tools to scoop material into a hazardous waste bag. absorb->collect decontaminate Decontaminate Area Clean the spill surface with soap and water. collect->decontaminate dispose Package & Label Waste Seal bag and place in a labeled hazardous waste container. decontaminate->dispose report Report Incident Inform supervisor and EHS. dispose->report

Caption: Workflow for managing a small-scale chemical spill.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases . eSafety Supplies, Inc. [Link]

  • Chemical Waste Disposal . Washington State University Environmental Health & Safety. [Link]

  • Standard Operating Procedures for Working with Organic Solvents . University of Prince Edward Island. [Link]

  • Chemical Resistance of Gloves – Quick guide . University of Wisconsin-Madison. [Link]

  • Managing Chemical Waste . University of Colorado Anschutz Medical Campus EHS. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Methyl isoamyl ketone . Centers for Disease Control and Prevention (CDC). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • Use, Storage and Disposal of Flammable Liquids . McGill University Health, Safety and Environment Office. [Link]

  • Chemical Waste Management Reference Guide . The Ohio State University Environmental Health and Safety. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Methyl (n-amyl) ketone . Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Laboratory Standard . Compliancy Group. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Acetone . Centers for Disease Control and Prevention (CDC). [Link]

  • Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids . University of Nevada, Reno Environmental Health & Safety. [Link]

  • Spill Clean up Procedure . University of British Columbia Safety & Risk Services. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals . Spill Containment Blog. [Link]

  • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove . Just Gloves. [Link]

  • OSHA Glove Selection Chart . University of Washington Environmental Health and Safety. [Link]

  • Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO . Safety Gloves. [Link]

  • Appendix I - Hazards Of Functional Groups . University of Texas at Austin Environmental Health and Safety. [Link]

  • Ketones . ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide . The City University of New York (CUNY). [Link]

  • Gloves - Tables of Properties and Resistances . Princeton University Environmental Health and Safety. [Link]

  • Safe Handling of Flammable Chemicals . The Chemistry Blog by ReAgent. [Link]

  • Laboratory Standard Operating Procedure for Handling of Organic Solvents . Michigan Technological University. [Link]

  • Flammable and Combustible Liquid Safety . Oklahoma State University Environmental Health and Safety. [Link]

  • 4 Essential Steps For Keeping Flammable Liquids In The Laboratory . Storemasta. [Link]

  • Spill procedure: Clean-up guidance . Queen Mary University of London. [Link]

  • Protective Gear . University of Colorado Boulder, Department of Chemistry. [Link]

  • SAFETY DATA SHEET - Cyclohexyl phenyl ketone . Alfa Aesar. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention (CDC). [Link]

  • CDC - NIOSH Pocket Guide To Chemical Hazards - 2-Pentanone . Scribd. [Link]

  • Proper Protective Equipment . Chemistry LibreTexts. [Link]

  • Acetophenone - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • The MSDS HyperGlossary: Ketones and Aldehydes . Interactive Learning Paradigms, Incorporated. [Link]

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